IDF-11774
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]-1-(4-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-24-6-8-25(9-7-24)22(26)16-27-21-4-2-20(3-5-21)23-13-17-10-18(14-23)12-19(11-17)15-23/h2-5,17-19H,6-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBBBLPWBSWERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The HIF-1α Inhibitor IDF-11774: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
IDF-11774 is a novel, orally bioavailable small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia. By destabilizing HIF-1α, this compound disrupts key oncogenic processes including angiogenesis, metabolic reprogramming, and cell survival, demonstrating significant anti-tumor efficacy in preclinical models. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its effects on HIF-1α and downstream signaling pathways, and presents key experimental data and protocols for its study.
Introduction
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, or hypoxia. A crucial adaptation to this hypoxic microenvironment is the stabilization and activation of the HIF-1 transcription factor. HIF-1 is a heterodimer composed of an oxygen-sensitive α subunit and a constitutively expressed β subunit. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. Hypoxia inhibits PHD activity, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of a broad range of genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1, PDK1), and cell survival.
This compound has emerged as a potent inhibitor of HIF-1α, showing promise in preclinical cancer models.[1][2][3] This document will elucidate the core mechanisms through which this compound exerts its anti-cancer effects.
Core Mechanism of Action: HIF-1α Inhibition
The primary mechanism of action of this compound is the inhibition of HIF-1α accumulation under hypoxic conditions.[1][4] This leads to the downregulation of HIF-1 target genes and a subsequent cascade of anti-tumor effects.
Inhibition of HIF-1α Accumulation
This compound reduces the activity of HIF-1α with a reported IC50 of 3.65 μM in HCT116 human colon cancer cells, as measured by a hypoxia response element (HRE)-luciferase assay.[1] The compound effectively blocks the accumulation of the HIF-1α protein in cells cultured under hypoxic conditions.[1][4]
Downstream Effects on Gene Expression
By inhibiting HIF-1α, this compound treatment leads to the reduced mRNA expression of critical HIF-1 target genes. Notably, the expression of Glucose Transporter 1 (GLUT1) and Pyruvate Dehydrogenase Kinase 1 (PDK1) is significantly decreased.[5] This directly impacts the metabolic adaptations of cancer cells.
Impact on Cancer Cell Metabolism
A hallmark of cancer is the reprogramming of cellular metabolism, often characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect). HIF-1α is a key driver of this metabolic shift. This compound's inhibition of HIF-1α leads to a profound disruption of cancer cell metabolism.
Inhibition of Glycolysis and Energy Production
Treatment with this compound results in:
-
Reduced Glucose Uptake: Consequent to the downregulation of GLUT1.[1][4]
-
Decreased Extracellular Acidification Rate (ECAR): Indicating a reduction in lactate (B86563) production and glycolytic flux.[1][2][4]
-
Decreased Oxygen Consumption Rate (OCR): Suggesting an impact on mitochondrial respiration.[1][2]
Metabolic profiling of cells treated with this compound reveals significant alterations in key metabolites.[2][4]
Alterations in Cellular Energy Status
This compound treatment leads to a shift in the cellular energy balance, characterized by:
-
Elevated AMP levels and diminished ATP levels , resulting in a higher AMP/ATP ratio.[2][4]
-
Increased phosphorylation of AMP-activated protein kinase (AMPK) , a sensor of cellular energy status.[4]
-
Inhibition of mTOR signaling , a downstream effector of AMPK that is critical for cell growth and proliferation.[4]
Broader Anti-Tumor Mechanisms
Beyond its effects on metabolism, this compound exerts its anti-cancer activity through multiple interconnected mechanisms.
Inhibition of Angiogenesis
By downregulating HIF-1α, this compound suppresses the expression of pro-angiogenic factors, leading to a reduction in the formation of new blood vessels. This has been demonstrated by the reduced formation of capillary networks by human umbilical vascular endothelial cells (HUVECs) on Matrigel.[5]
Induction of Cell Cycle Arrest and Apoptosis in Gastric Cancer
In gastric cancer cell lines, this compound has been shown to induce cell cycle arrest and apoptosis.[3] This is mediated by the downregulation of cell cycle-associated proteins such as Cyclin B1, D1, and E1.[3]
Activation of MAPK Signaling Pathways
The anti-cancer effects of this compound in gastric cancer have also been associated with the activation of the MAPK signaling pathways.[3]
Inhibition of HSP70 Activity
This compound has been reported to inhibit the chaperone activity of Heat Shock Protein 70 (HSP70), which can contribute to the suppression of HIF-1α accumulation.[3][4]
Quantitative Data Summary
| Parameter | Cell Line | Value/Effect | Reference |
| HRE-luciferase activity IC50 | HCT116 | 3.65 μM | [1] |
| Angiogenesis (in situ) | Chicken Embryo (CAM assay) | Inhibition at 20 mcg/egg | [2] |
| Tumor Growth Inhibition | HCT116 Xenograft Model | Dose-dependent antitumor effect | [2] |
| Metabolite Levels | This compound-treated cells | Low levels of NAD+, NADP+, lactate, and glycolysis and TCA cycle intermediates | [4] |
| Cellular Energy | This compound-treated cells | Elevated AMP/ATP ratio | [2][4] |
Experimental Protocols
HRE-Luciferase Reporter Assay
-
Cell Culture: HCT116 cells are cultured in appropriate media and seeded in multi-well plates.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing multiple copies of the hypoxia response element (HRE) from a HIF-1 target gene promoter. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
Treatment: After transfection, cells are treated with varying concentrations of this compound or vehicle control.
-
Hypoxic Incubation: Cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 16-24 hours).
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega). Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: IC50 values are calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for HIF-1α Accumulation
-
Cell Culture and Treatment: HCT116 cells are seeded and allowed to adhere. Cells are then treated with this compound or vehicle control.
-
Hypoxic Induction: Cells are exposed to hypoxic conditions for a period sufficient to induce HIF-1α accumulation (e.g., 4-8 hours).
-
Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α. A loading control antibody (e.g., β-actin or vinculin) is used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Growth Study
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Cell Implantation: A suspension of cancer cells (e.g., HCT116) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: V = (length × width²) / 2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered orally at various doses, while the control group receives the vehicle. Treatment is typically administered daily for a specified duration (e.g., 15 days).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for HIF-1α).
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualizations
Caption: High-level overview of this compound's inhibitory action on HIF-1α and its downstream effects.
Caption: The metabolic consequences of this compound-mediated HIF-1α inhibition.
Caption: A typical experimental workflow for an in vivo xenograft study of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. | BioWorld [bioworld.com]
- 3. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
IDF-11774: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDF-11774 is a novel, orally bioavailable small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia and a key driver of tumor progression and therapeutic resistance. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound. It details the compound's mechanism of action, which involves the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity, leading to the suppression of HIF-1α accumulation. This guide includes detailed summaries of in vitro and in vivo experimental data, methodologies for key assays, and a description of the synthetic route for this compound. The compiled data underscore the potential of this compound as a therapeutic agent for various cancers.
Discovery and Rationale
This compound was identified through the screening of an aryloxyacetylamino benzoic acid scaffold chemical library as a potent inhibitor of HIF-1α.[1] HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α subunit and a stable β subunit. In many cancers, the tumor microenvironment is characterized by hypoxia, which stabilizes HIF-1α, leading to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[2] Therefore, inhibiting HIF-1α is a promising strategy for cancer therapy. This compound was developed by Ildong Pharmaceutical Co., Ltd. and the Korea Research Institute of Bioscience & Biotechnology.[3]
Synthesis
The synthesis of this compound is achieved through an acid-amine coupling reaction between 1-methyl piperazine (B1678402) and 4-(1-adamantyl)-phenoxy acetic acid.[4] While a detailed, step-by-step protocol with specific reagents, solvents, and reaction conditions has not been publicly disclosed in the reviewed literature, the general synthetic scheme is presented below.
General Synthetic Scheme:
-
Step 1: Synthesis of 4-(1-adamantyl)-phenoxy acetic acid. This intermediate is synthesized from 4-(1-adamantyl)phenol (B49145) and ethyl bromoacetate (B1195939) followed by hydrolysis.
-
Step 2: Acid-amine coupling. 4-(1-adamantyl)-phenoxy acetic acid is coupled with 1-methylpiperazine (B117243) using a suitable coupling agent (e.g., HATU, HOBt/EDC) in an appropriate solvent (e.g., DMF, DCM) to yield this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of HIF-1α. Its mechanism of action is multi-faceted:
-
Inhibition of HSP70: this compound has been shown to bind to an allosteric pocket of Heat Shock Protein 70 (HSP70), inhibiting its chaperone activity.[2] HSP70 is crucial for the correct folding and stability of various proteins, including HIF-1α. By inhibiting HSP70, this compound promotes the degradation of HIF-1α.[2]
-
Suppression of HIF-1α Accumulation: Under hypoxic conditions, this compound effectively blocks the accumulation of HIF-1α in cancer cells.[2] This leads to the downregulation of HIF-1 target genes that are critical for tumor progression.
-
Regulation of Cancer Metabolism: By inhibiting HIF-1α, this compound disrupts the metabolic adaptations of cancer cells. It has been shown to reduce glucose uptake, decrease the extracellular acidification rate (ECAR), and lower the oxygen consumption rate (OCR).[2] This leads to a decrease in ATP production and an increase in the AMP/ATP ratio, ultimately inhibiting cancer cell growth.[2]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects.
Caption: Signaling pathway of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (HRE-luciferase activity) | HCT116 | 3.65 µM | [5][6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Cancer Type | Cell Line | Dosing Regimen (Oral) | Outcome | Reference |
| Colorectal Carcinoma | HCT116 | 10, 30, 60 mg/kg, once daily | Dose-dependent tumor regression | [7] |
| Melanoma | B16F10 | 10, 30, 60 mg/kg, once daily for 14 days | Dose-dependent reduction in tumor size |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of HIF-1.
Workflow:
Caption: HRE-luciferase assay workflow.
Protocol Overview:
-
Cells (e.g., HCT116) stably transfected with a luciferase reporter construct containing multiple copies of the HRE are seeded in 96-well plates.[8][9]
-
Cells are treated with varying concentrations of this compound.
-
The cells are then placed under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 16-24 hours).[8]
-
After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.[8]
-
The IC50 value is calculated from the dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell proliferation and viability.
Protocol Overview:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[1][10][11][12][13]
-
The cells are treated with a range of concentrations of this compound and incubated for a specified duration (e.g., 48-72 hours).[1]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[1][10][12][13]
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).[12]
-
The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.[10][11]
-
Cell viability is expressed as a percentage of the untreated control.
HSP70 ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATPase activity of HSP70.
Protocol Overview:
-
Purified HSP70 and a co-chaperone (e.g., HSP40/DnaJ) are incubated with the test compound (this compound) in an assay buffer.[14][15]
-
The reaction is initiated by the addition of ATP.[14]
-
The mixture is incubated to allow for ATP hydrolysis.[15]
-
The amount of ADP produced is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay).[14]
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Workflow:
Caption: In vivo xenograft study workflow.
Protocol Overview:
-
Human cancer cells (e.g., HCT116, B16F10) are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[16][17][18]
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[19]
-
Mice are randomized into control (vehicle) and treatment groups.
-
This compound is administered, typically orally, at various doses for a specified period.[7]
-
Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[16]
-
At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).[20]
Conclusion
This compound is a promising preclinical candidate for cancer therapy with a well-defined mechanism of action targeting the HIF-1α pathway through the inhibition of HSP70. Its oral bioavailability and demonstrated efficacy in various in vivo cancer models, both as a single agent and in combination with other therapies, highlight its potential for further clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in this novel anti-cancer agent. Further investigation into its pharmacokinetic and pharmacodynamic properties in humans is warranted.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Hypoxia response element (HRE) promoter activity with dual luciferase assay [bio-protocol.org]
- 9. HRE-luc reporter assay [bio-protocol.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IT [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 18. youtube.com [youtube.com]
- 19. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 20. researchgate.net [researchgate.net]
IDF-11774: A Technical Whitepaper on a Novel HIF-1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDF-11774 is a novel, orally available small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.[1] By targeting HIF-1α, this compound disrupts the metabolic adaptations of cancer cells, leading to reduced tumor growth and angiogenesis.[2][3] This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and preclinical efficacy of this compound, supported by quantitative data and detailed experimental protocols.
Chemical Properties and Structure
This compound is an aryloxyacetylamino benzoic acid derivative.[4] Its synthesis involves an acid-amine coupling reaction between 1-methyl piperazine (B1678402) and 4-(1-adamantyl)-phenoxy acetic acid.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂N₂O₂ | |
| Molecular Weight | 368.51 g/mol | |
| CAS Number | 1429054-28-3 | |
| Purity | 99.30% | |
| Solubility | DMSO: 15 mg/mL (40.7 mM) | |
| Ethanol: 5 mg/mL | ||
| Water: Insoluble |
Mechanism of Action
This compound exerts its primary anticancer effects through the inhibition of HIF-1α. Under hypoxic conditions, which are common in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound disrupts this process through multiple mechanisms:
-
Inhibition of HSP70 Chaperone Activity: this compound binds to an allosteric pocket of Heat Shock Protein 70 (HSP70), interfering with its chaperone activity which is crucial for the proper folding and stability of HIF-1α.
-
Promotion of Proteasomal Degradation: By inhibiting HSP70, this compound promotes the proteasomal degradation of HIF-1α, even under hypoxic conditions.
-
Inhibition of Mitochondrial Respiration: The compound has been shown to inhibit mitochondrial respiration, leading to an increase in intracellular oxygen levels, which further destabilizes HIF-1α.
This multi-pronged attack on HIF-1α leads to the downstream inhibition of several critical cancer-promoting pathways.
Signaling Pathways Modulated by this compound
The inhibition of HIF-1α by this compound initiates a cascade of effects on downstream signaling pathways, primarily impacting cancer cell metabolism and survival.
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IDF-11774 in the Hypoxia Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of IDF-11774, a novel small-molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development.
Introduction to Hypoxia and HIF-1α
In solid tumors, rapid cell proliferation often outpaces the development of an adequate blood supply, leading to a state of low oxygen tension known as hypoxia.[1] This hypoxic microenvironment is a critical driver of tumor progression, metastasis, and resistance to therapy.[1] A key mediator of the cellular response to hypoxia is the transcription factor HIF-1.[1]
HIF-1 is a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via the von Hippel-Lindau (VHL) E3 ubiquitin ligase pathway. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β.[2] The active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of over 100 genes involved in critical aspects of cancer biology, including angiogenesis, glucose metabolism, cell proliferation, and immune evasion.[1] The central role of HIF-1α in tumor adaptation and survival makes it a compelling target for cancer therapy.
This compound: A Novel HIF-1α Inhibitor
This compound is an orally available, small-molecule inhibitor of HIF-1α that was identified through the screening of an aryloxyacetylamino benzoic acid scaffold chemical library.[2][3] It has demonstrated significant anti-tumor efficacy in various preclinical cancer models, including those with mutations in KRAS, PTEN, or VHL, which are common in malignant cancers.[3][4]
Mechanism of Action
This compound exerts its inhibitory effects on the hypoxia signaling pathway through a multi-pronged mechanism:
-
Inhibition of HSP70 Chaperone Activity: this compound has been shown to bind to an allosteric pocket of Heat Shock Protein 70 (HSP70), interfering with its chaperone activity.[2][3] HSP70 is known to play a role in the stabilization and proper folding of HIF-1α. By inhibiting HSP70, this compound promotes the degradation of HIF-1α.[2][3]
-
Stimulation of Proteasomal Degradation: this compound stimulates the degradation of HIF-1α through the ubiquitin-proteasome system, even under hypoxic conditions.[2][5] While it does not solely rely on the VHL-mediated pathway, it enhances the overall degradation of HIF-1α.[2][3]
-
Inhibition of Mitochondrial Respiration: The compound has been observed to inhibit mitochondrial respiration, leading to an increase in intracellular oxygen levels.[2][3] This increase in oxygen can contribute to the destabilization of HIF-1α.
-
Modulation of Cancer Metabolism: this compound significantly impacts cancer cell metabolism. It reduces glucose uptake, decreases the extracellular acidification rate (ECAR), and lowers the oxygen consumption rate.[4][6][7] Metabolic profiling has revealed lower levels of NAD+, NADP+, lactate, and intermediates of glycolysis and the tricarboxylic acid (TCA) cycle.[4] This leads to an increased AMP/ATP ratio, activation of AMP-activated protein kinase (AMPK), and subsequent inhibition of mTOR signaling.[4]
The multifaceted mechanism of this compound is depicted in the following signaling pathway diagram:
Caption: this compound mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| HCT116 (Human Colon Cancer) | HRE-Luciferase Assay | IC50 | 3.65 µM | [3][6] |
| HUVECs (Human Umbilical Vein Endothelial Cells) | Western Blot (HIF-1α inhibition) | EC50 | 3.03 µM | [8] |
| MKN74 and MKN45 (Gastric Cancer) | Immunoblotting | HIF-1α Degradation | Dose-dependent decrease with 15 µM and 30 µM | [5] |
| B16F10 (Mouse Melanoma) | Western Blot | HIF-1α Expression | Dose-dependent reduction | [9] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| HCT116 Xenograft Mice | Colorectal Carcinoma | Oral administration | Dose-dependent anti-tumor effect | [7] |
| Oxygen-Induced Retinopathy (OIR) Mice | Ischemic Retinopathy | Intravitreal injection | Significantly reduced retinal neovascularization and vascular leakage | [5][8] |
| B16F10 Xenograft Nude Mice | Melanoma | Oral administration (10, 30, 60 mg/kg for 14 days) | Reduced tumor size and HIF-1α expression in a dose-dependent manner | [9][10] |
| Chicken Embryo Chorioallantoic Membrane (CAM) Assay | Angiogenesis Model | 20 µ g/egg | In situ inhibition of angiogenesis | [7] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the efficacy of this compound.
Cell Culture and Hypoxia Induction
-
Cell Lines: HCT116 (human colon cancer), HUVECs (human umbilical vein endothelial cells), MKN74 and MKN45 (human gastric cancer), B16F10 (mouse melanoma).[3][5][9]
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Hypoxia Induction: Hypoxic conditions are often induced by placing cells in a hypoxic chamber with 1% O2 or by using hypoxia-mimetic agents like cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG).[5][9][10]
Western Blot Analysis for HIF-1α Expression
A standard Western blot protocol is used to assess the levels of HIF-1α protein.
Caption: Western blot workflow.
In Vivo Tumor Xenograft Studies
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 2 x 10^5 B16F10 cells) are subcutaneously injected into the flanks of the mice.[9]
-
Treatment: Once tumors reach a certain volume (e.g., 100 mm³), mice are treated with this compound (e.g., orally at doses of 10, 30, and 60 mg/kg) or a vehicle control for a specified duration.[9]
-
Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis like immunohistochemistry for HIF-1α expression.[9][10]
Angiogenesis Assays
-
In Vitro Tube Formation Assay: HUVECs are seeded on Matrigel-coated plates and treated with this compound under hypoxic conditions. The formation of capillary-like structures (tubes) is observed and quantified.[3][8]
-
Chicken Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs are incubated, and a window is made in the shell to expose the CAM. This compound is applied to the CAM, and the effect on blood vessel formation is observed.[7]
Conclusion and Future Directions
This compound is a promising HIF-1α inhibitor with a unique, multi-faceted mechanism of action that extends beyond simple HIF-1α destabilization to include the modulation of cancer metabolism. Preclinical data strongly support its potential as a therapeutic agent for a variety of cancers, particularly those characterized by a hypoxic microenvironment. Further investigations are warranted to explore its clinical applicability, including its use in combination with other anti-cancer agents and its efficacy in different tumor types.[1][7] The detailed understanding of its role in the hypoxia signaling pathway provides a solid foundation for its continued development as a novel cancer therapeutic.
References
- 1. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. | BioWorld [bioworld.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of IDF-11774: A Novel HIF-1α Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
IDF-11774 is a novel, orally bioavailable small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor implicated in tumor progression and therapeutic resistance. Preclinical studies have demonstrated that this compound effectively suppresses tumor growth through a multi-faceted mechanism that includes the inhibition of cancer metabolism, angiogenesis, and the induction of cell cycle arrest and apoptosis. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols to aid researchers in the field of oncology drug development.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of HIF-1α accumulation in cancer cells, even under hypoxic conditions. This is achieved through several proposed mechanisms:
-
Inhibition of HSP70 Chaperone Activity: this compound has been shown to bind to the allosteric pocket of Heat Shock Protein 70 (HSP70), inhibiting its chaperone activity which is crucial for the proper folding and stability of HIF-1α.
-
Stimulation of Proteasomal Degradation: By disrupting HIF-1α stability, this compound promotes its ubiquitination and subsequent degradation via the proteasome.
-
Modulation of Cancer Metabolism: this compound inhibits mitochondrial respiration, leading to an increase in intracellular oxygen levels, which in turn facilitates the proteasomal degradation of HIF-1α.
The inhibition of HIF-1α by this compound leads to the downregulation of its target genes, which are critical for various aspects of cancer cell survival and proliferation.
In Vitro Efficacy
Inhibition of HIF-1α Activity
This compound demonstrates potent inhibition of HIF-1α activity in various cancer cell lines.
| Assay | Cell Line | Parameter | Value | Reference |
| HRE-luciferase activity | HCT116 (colorectal) | IC50 | 3.65 μM |
Effects on Cancer Cell Proliferation and Viability
This compound exhibits dose-dependent inhibition of proliferation and viability in a range of cancer cell lines.
| Cell Line | Assay | Concentration | Effect | Reference |
| MKN45 (gastric) | Cell Viability | 15 µM & 30 µM | Dose-dependent inhibition | |
| MKN74 (gastric) | Cell Viability | 15 µM & 30 µM | Dose-dependent inhibition | |
| B16F10 (melanoma) | Cell Viability (MTT) | > 2.5 mM | Significant reduction | |
| B16F10 (melanoma) | Cytotoxicity (LDH) | > 2.5 mM | Significant increase |
In Vivo Efficacy
Xenograft Models
This compound has demonstrated significant, dose-dependent anti-tumor efficacy in various xenograft models when administered orally.
| Xenograft Model | Dose (Oral) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HCT116 (colorectal) | 10, 30, 60 mg/kg | Once daily for 14 days | Significant dose-dependent regression | |
| B16F10 (melanoma) | 10, 30, 60 mg/kg | Once daily for 14 days | Dose-dependent decrease in tumor size | |
| A549 (lung, KRAS mut) | Not specified | Not specified | Strong inhibition | |
| NCI-H1975 (lung, EGFR T790M mut) | Not specified | Not specified | Inhibition |
Combination Therapy
The anti-tumor effect of this compound can be enhanced when used in combination with other targeted therapies.
| Xenograft Model | Combination Agent | Effect | Reference |
| HCT116 (colorectal) | Sunitinib (30 mg/kg, p.o.) | Significant increase in anticancer efficacy | |
| HCT116 (colorectal) | Sorafenib (30 mg/kg, p.o.) | Enhanced anticancer efficacy | |
| HCT116 (colorectal) | Lapatinib (30 mg/kg, p.o.) | Enhanced anticancer efficacy |
Effects on Cancer Metabolism
A key aspect of this compound's mechanism is its ability to reprogram cancer metabolism.
Glycolysis and Mitochondrial Respiration
This compound inhibits key metabolic pathways that cancer cells rely on for energy production.
| Parameter | Cell Line | Effect | Reference |
| Glucose Uptake | HCT116 | Markedly suppressed | |
| Extracellular Acidification Rate (ECAR) | HCT116 | Decreased | |
| Oxygen Consumption Rate (OCR) | HCT116 | Decreased |
Metabolic Intermediates
Metabolic profiling of cancer cells treated with this compound reveals significant changes in key metabolites.
| Metabolite | Cell Line | Change | Reference |
| ATP | HCT116 | Decreased | |
| AMP | HCT116 | Increased | |
| AMP/ATP Ratio | HCT116 | Increased | |
| Lactate | HCT116 | Significantly reduced | |
| NAD+ and NADP+ | HCT116 | Low levels | |
| Glycolysis Intermediates | HCT116 | Low levels | |
| Tricarboxylic Acid (TCA) Cycle Intermediates | HCT116 | Low levels |
Signaling Pathways
This compound modulates several key signaling pathways involved in cancer progression.
HIF-1α Signaling Pathway
The primary target of this compound is the HIF-1α signaling pathway. Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival. This compound disrupts this process by promoting HIF-1α degradation.
Caption: this compound inhibits HIF-1α signaling.
mTOR Signaling Pathway
This compound treatment leads to the inhibition of the mTOR signaling pathway, which is downstream of the energy-sensing AMPK pathway. The increased AMP/ATP ratio activates AMPK, which in turn inhibits mTOR.
The Impact of IDF-11774 on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDF-11774 is a novel small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular adaptation to low oxygen environments and a key driver of the metabolic reprogramming observed in many cancers. This technical guide provides an in-depth analysis of the effects of this compound on cancer cell metabolism. By inhibiting HIF-1α, this compound disrupts the glycolytic phenotype characteristic of tumor cells, leading to a reduction in glucose uptake, lactate (B86563) production, and overall ATP levels. This guide will detail the molecular mechanisms of this compound, its quantitative effects on metabolic parameters, and provide comprehensive experimental protocols for its study.
Introduction: The Role of HIF-1α in Cancer Metabolism
Under hypoxic conditions, frequently found in the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell survival, and metabolic adaptation. A hallmark of this adaptation is the "Warburg effect," a shift from oxidative phosphorylation to aerobic glycolysis. This metabolic switch, while less efficient in ATP production per mole of glucose, provides cancer cells with the necessary building blocks for rapid proliferation. HIF-1α is a key orchestrator of this process, upregulating glucose transporters (e.g., GLUT1) and glycolytic enzymes. Therefore, targeting HIF-1α presents a promising therapeutic strategy to reverse this metabolic reprogramming and inhibit tumor growth.
This compound: A Potent Inhibitor of HIF-1α
This compound has been identified as a potent inhibitor of HIF-1α. It has been shown to suppress the accumulation of HIF-1α in cancer cells, particularly under hypoxic conditions.[1][2] The primary mechanism of action of this compound involves the inhibition of HSP70 chaperone activity, which is crucial for the proper folding and stability of HIF-1α.[1] By disrupting HSP70 function, this compound promotes the degradation of HIF-1α, thereby inhibiting its transcriptional activity.
Quantitative Effects of this compound on Cancer Cell Metabolism
The inhibition of HIF-1α by this compound leads to a cascade of effects on cancer cell metabolism. These effects have been quantified in various cancer cell lines, most notably in the HCT116 colorectal carcinoma cell line.
Inhibition of HIF-1α Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (HRE-luciferase activity) | HCT116 | 3.65 μM | [3] |
Effects on Glycolysis and Mitochondrial Respiration
Treatment with this compound leads to a significant reduction in key metabolic rates.[1][2]
| Parameter | Cell Line | Effect | Reference |
| Glucose Uptake ([3H]2-deoxyglucose) | HCT116 | Markedly suppressed | [1][4] |
| Extracellular Acidification Rate (ECAR) | HCT116 | Dose-dependent inhibition | [4] |
| Oxygen Consumption Rate (OCR) | HCT116 | Concentration-dependent inhibition | [4] |
Impact on Cellular Energy Status
The disruption of both glycolysis and mitochondrial respiration by this compound has a profound impact on the energy status of cancer cells.
| Parameter | Cell Line | Effect | Reference |
| Intracellular ATP Levels | HCT116 | Significantly reduced, especially under low glucose | [1][4] |
| AMP/ATP Ratio | HCT116 | Elevated | [1][2] |
| Metabolite Levels (NAD+, Lactate, Glycolysis and TCA cycle intermediates) | HCT116 | Low levels observed | [2] |
Signaling Pathways Modulated by this compound
The metabolic alterations induced by this compound are intertwined with key cellular signaling pathways that regulate cell growth and metabolism.
The HIF-1α Signaling Pathway
This compound's primary effect is the destabilization of HIF-1α, which in turn downregulates the expression of its target genes involved in metabolic reprogramming.
The AMPK/mTOR Signaling Pathway
The increase in the AMP/ATP ratio caused by this compound treatment leads to the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[1][2]
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cancer cell metabolism.
General Experimental Workflow
Cell Culture and Treatment
-
Cell Line: HCT116 (human colorectal carcinoma) cells are a suitable model.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) for the desired duration (e.g., 24, 48 hours). A vehicle control (DMSO) should be included in all experiments. For hypoxia experiments, cells can be cultured in a hypoxic chamber (e.g., 1% O2).
Glucose Uptake Assay ([3H]-2-Deoxyglucose)
-
Plating: Seed cells in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound as described above.
-
Glucose Starvation: Prior to the assay, wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in KRH buffer for 30 minutes.
-
Uptake: Add KRH buffer containing [3H]-2-deoxyglucose (0.5 µCi/mL) and unlabeled 2-deoxyglucose (100 µM) to each well and incubate for 10 minutes.
-
Lysis: Wash the cells with ice-cold PBS to stop the uptake. Lyse the cells with 0.1 N NaOH.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. Normalize the counts to the total protein content of each well.
Seahorse XF Analyzer Assay (ECAR and OCR)
-
Plating: Seed cells in a Seahorse XF24 or XF96 cell culture microplate and allow them to adhere.
-
Treatment: Treat cells with this compound.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Measurement: Measure the basal ECAR and OCR using the Seahorse XF Analyzer. For a mitochondrial stress test, sequential injections of oligomycin, FCCP, and rotenone/antimycin A can be performed to assess mitochondrial function.
-
Data Analysis: Normalize the ECAR and OCR values to the cell number or protein concentration in each well.
Lactate Production Assay
-
Sample Collection: After treating cells with this compound, collect the cell culture medium.
-
Assay: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the lactate concentration to the number of cells or total protein content.
Western Blot Analysis
-
Cell Lysis: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against HIF-1α, GLUT1, PDK1, phosphorylated AMPK, total AMPK, phosphorylated mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion
This compound represents a promising therapeutic agent that targets the metabolic vulnerabilities of cancer cells. By inhibiting HIF-1α, it effectively reverses the Warburg effect, leading to decreased glucose metabolism, energy depletion, and the inhibition of pro-survival signaling pathways. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the anti-cancer properties of this compound and other HIF-1α inhibitors. Further studies are warranted to explore the efficacy of this compound in a broader range of cancer types and its potential in combination therapies.
References
The Anti-Angiogenic Properties of IDF-11774: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anti-angiogenic properties of IDF-11774, a novel small-molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). The following sections detail the molecular mechanism, quantitative efficacy, and experimental validation of this compound's ability to suppress angiogenesis, a critical process in tumor growth and metastasis.
Core Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by inhibiting the accumulation of HIF-1α, a key transcription factor that regulates cellular responses to low oxygen conditions (hypoxia).[1][2] By suppressing HIF-1α, this compound downregulates the expression of crucial pro-angiogenic target genes, most notably Vascular Endothelial Growth Factor (VEGF) and erythropoietin (EPO).[1][3] This disruption of the HIF-1α signaling pathway ultimately leads to the inhibition of new blood vessel formation.[1] The mechanism of this compound involves the inhibition of HSP70 chaperone activity, which in turn promotes the proteasomal degradation of HIF-1α.[1][4][5]
Quantitative Efficacy of this compound
The potency of this compound has been quantified in various assays, demonstrating its effectiveness in inhibiting HIF-1α activity and subsequent angiogenic processes.
| Parameter | Cell Line | Value | Reference |
| HRE-Luciferase Activity IC50 | HCT116 | 3.65 µM | [1][2][6] |
| HIF-1α Inhibition EC50 | HUVECs | 3.03 µM | [5] |
Table 1: In Vitro Potency of this compound
| Assay | Model | Treatment | Outcome | Reference |
| Chick Chorioallantoic Membrane (CAM) Assay | Chicken Embryo | 20 mcg/egg | Inhibition of angiogenesis in situ | [7] |
| HCT116 Xenograft Model | Balb/c nude mice | 50 mg/kg (p.o.) | Dose-dependent antitumor effect and suppression of HIF-1α accumulation | [2][3] |
| Oxygen-Induced Retinopathy (OIR) Model | Mice | 18.4 ng (intravitreal) | Significant reduction in retinal neovascularization and vascular leakage | [8] |
Table 2: In Vivo Anti-Angiogenic Activity of this compound
Signaling Pathway and Experimental Visualizations
To further elucidate the mechanism and experimental validation of this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: this compound inhibits angiogenesis by targeting HSP70, leading to HIF-1α degradation.
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Caption: Workflow for the in vivo Chick Chorioallantoic Membrane (CAM) assay.
Detailed Experimental Protocols
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
-
Plate Preparation: A 96-well plate is coated with Matrigel and incubated at 37°C for 30 minutes to allow for solidification.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.[1]
-
Treatment: The cells are treated with this compound, a positive control such as Sunitinib, or a vehicle control (DMSO).[3]
-
Incubation: The plate is incubated under hypoxic conditions (e.g., 1% O₂) for 18 to 24 hours to induce tube formation.[3][5]
-
Analysis: The formation of tube-like networks is observed and photographed using a microscope.[3] Quantitative analysis is performed by measuring parameters such as the total tube length and the number of meshes.[5] A reduction in these parameters in the this compound treated group compared to the control indicates an anti-angiogenic effect.[1]
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.
-
Egg Preparation: Fertilized chicken eggs are incubated for 3 days.
-
Windowing: A small window is carefully made in the eggshell to expose the chorioallantoic membrane.[3]
-
Treatment Application: A sterile disk containing this compound (e.g., 20 mcg/egg) or a control substance is placed directly onto the CAM.[3][7]
-
Incubation: The window is sealed, and the eggs are incubated for an additional 2 days to allow for vascular growth and response to the treatment.
-
Observation and Analysis: The CAM is observed and photographed. The degree of angiogenesis is assessed by examining the density and growth of blood vessels around the disk.[3] Inhibition of neovascularization in the presence of this compound demonstrates its anti-angiogenic activity in vivo.[7]
In Vivo Xenograft Tumor Model
This model evaluates the effect of this compound on tumor growth and angiogenesis in a living organism.
-
Cell Implantation: Human colorectal carcinoma HCT116 cells, which may express a reporter like HRE-luciferase, are subcutaneously injected into immunodeficient mice (e.g., Balb/c nude mice).[2][3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).[6]
-
Treatment Administration: Mice are treated with this compound (e.g., 50 mg/kg) via oral administration, or a vehicle control, typically daily for a set period (e.g., two weeks).[2][6]
-
Tumor Measurement: Tumor volume is measured regularly throughout the treatment period.[6]
-
Endpoint Analysis: At the end of the study, tumors are excised. HIF-1α accumulation and the expression of its target genes can be analyzed.[3] A significant reduction in tumor growth in the this compound-treated group indicates anti-tumor and, by extension, anti-angiogenic efficacy.[1]
Conclusion
This compound demonstrates significant anti-angiogenic properties through the potent inhibition of the HIF-1α pathway. This has been consistently validated across a range of in vitro and in vivo models. The data presented in this guide underscore the potential of this compound as a therapeutic candidate for cancers and other diseases characterized by pathological angiogenesis. Further investigation into its clinical application is warranted.
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
- 8. Inhibition of Endothelial HIF-1α by this compound Attenuates Retinal Neovascularization and Vascular Leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of IDF-11774, a Novel HIF-1α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of IDF-11774, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). The following sections detail the mechanism of action, quantitative data, and step-by-step methodologies for key assays to characterize the biological activity of this compound.
Introduction to this compound
This compound is a novel small molecule inhibitor of HIF-1α, a master transcriptional regulator of the cellular response to hypoxia.[1] In many cancer types, HIF-1α is overexpressed and contributes to tumor progression, angiogenesis, metabolic reprogramming, and therapeutic resistance. This compound has been shown to suppress the accumulation of HIF-1α, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.[1]
Mechanism of Action
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These genes are involved in critical processes such as angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1, PDK1), and cell survival.
This compound exerts its inhibitory effect by promoting the proteasomal degradation of the HIF-1α subunit, even under hypoxic conditions. This leads to a downstream reduction in the expression of HIF-1α target genes, resulting in anti-angiogenic and anti-proliferative effects.
Caption: this compound mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in various in vitro assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| HRE-Luciferase Reporter Assay | HCT116 | IC₅₀ | 3.65 µM | [1][2] |
| Cell Viability | HUVEC | EC₅₀ | ~10 µM |
Detailed Application Notes and Protocols
The following protocols provide detailed methodologies for the key in vitro experiments to characterize this compound.
Protocol 1: Hypoxia-Response Element (HRE) Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of HIF-1α by using a luciferase reporter gene under the control of HREs. A reduction in luciferase activity in the presence of this compound indicates inhibition of the HIF-1α signaling pathway.
Materials:
-
HCT116 human colon carcinoma cells
-
HRE-luciferase reporter plasmid (e.g., pGL3-HRE)
-
Control plasmid with a constitutive promoter (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
-
Hypoxia chamber (1% O₂)
Protocol:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Hypoxic Induction: Place the plate in a hypoxia chamber (1% O₂) and incubate for 16-24 hours at 37°C.
-
Luciferase Assay: Remove the plate from the hypoxia chamber and perform the dual-luciferase assay according to the manufacturer's protocol. Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
Caption: HRE-Luciferase Assay Workflow.
Protocol 2: Western Blot for HIF-1α Accumulation
This protocol is used to qualitatively and semi-quantitatively assess the effect of this compound on the protein levels of HIF-1α in cancer cells under hypoxic conditions.
Materials:
-
HCT116 cells
-
Complete DMEM medium
-
6-well tissue culture plates
-
Hypoxia chamber (1% O₂)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-15% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α (e.g., 1:1000 dilution)
-
Primary antibody: anti-β-actin (loading control, e.g., 1:5000 dilution)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at various concentrations for 4-6 hours under normoxic or hypoxic (1% O₂) conditions.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-actin antibody to ensure equal protein loading.
Protocol 3: Seahorse XF Metabolic Flux Analysis (OCR and ECAR)
This assay measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively. This compound has been shown to decrease both OCR and ECAR in cancer cells.
Materials:
-
HCT116 cells
-
Seahorse XF Cell Culture Microplates
-
Complete DMEM medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Calibrant
-
This compound
-
Seahorse XF Analyzer (e.g., XF24 or XF96)
-
Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-DG)
Protocol:
-
Cell Seeding: Seed HCT116 cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Treatment and Assay Medium Exchange: On the day of the assay, treat the cells with this compound for the desired duration. Prior to the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Metabolic Flux Analysis:
-
For the Mito Stress Test , load the injection ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
For the Glycolysis Stress Test , load the injection ports with Glucose, Oligomycin, and 2-Deoxyglucose (2-DG).
-
Place the cell plate in the Seahorse XF Analyzer and perform the assay according to the manufacturer's instructions.
-
-
Data Analysis: The Seahorse software will calculate OCR and ECAR values. Normalize the data to cell number or protein concentration.
Protocol 4: HUVEC Tube Formation Assay (Angiogenesis)
This assay assesses the anti-angiogenic potential of this compound by measuring its ability to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Growth factor-reduced Matrigel
-
96-well tissue culture plates
-
This compound
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 medium containing various concentrations of this compound. Seed the cells onto the solidified Matrigel at a density of 1.5-2 x 10⁴ cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualization and Quantification:
-
Observe the formation of tube-like structures using an inverted microscope.
-
For quantification, the cells can be stained with Calcein AM.
-
Capture images of the tube networks and analyze them using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.
-
Caption: HUVEC Tube Formation Assay Workflow.
Disclaimer: These protocols are intended as a guide. Optimal conditions for cell lines, reagents, and instruments should be determined by the end-user.
References
- 1. Identification of a novel form of caspase-independent cell death triggered by BH3-mimetics in diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase 8 deletion causes infection/inflammation-induced bone marrow failure and MDS-like disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining IDF-11774 Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IDF-11774, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), in cell culture experiments. The following protocols and data summaries are designed to assist researchers in determining optimal experimental concentrations and understanding the compound's mechanism of action.
Introduction to this compound
This compound is a novel, orally available small molecule that targets the accumulation of HIF-1α, a key transcription factor in cellular response to hypoxia.[1][2][3] Elevated HIF-1α activity is a hallmark of various cancers and is associated with tumor progression, angiogenesis, metabolic reprogramming, and therapeutic resistance.[4] this compound has been shown to suppress tumor growth by inhibiting HIF-1α accumulation, thereby modulating cancer cell metabolism and angiogenesis.[1][4] Its mechanism of action involves promoting the proteasomal degradation of HIF-1α and inhibiting HSP70 chaperone activity.[2][5]
Mechanism of Action of this compound
This compound exerts its biological effects primarily through the inhibition of HIF-1α. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival. This compound disrupts this process by suppressing the accumulation of HIF-1α.[1][6] This leads to a cascade of downstream effects, including:
-
Inhibition of Angiogenesis: this compound reduces the expression of HIF-1 target genes involved in the formation of new blood vessels.[4][6]
-
Modulation of Cancer Metabolism: The compound decreases glucose uptake, reduces the extracellular acidification rate (ECAR), and lowers the oxygen consumption rate in cancer cells.[1][4][6] It also leads to decreased levels of intermediates in glycolysis and the tricarboxylic acid (TCA) cycle.[4]
-
Induction of Cell Cycle Arrest and Apoptosis: In cancer cells, this compound has been shown to induce cell cycle arrest and promote apoptosis, which is associated with the activation of MAPK signaling pathways.[2]
-
Inhibition of mTOR Signaling: By increasing the AMP/ATP ratio, this compound can lead to the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[4]
Caption: Signaling pathway of this compound in inhibiting HIF-1α.
Recommended Concentration Ranges from In Vitro Studies
The optimal concentration of this compound is cell-type dependent. The following table summarizes effective concentrations reported in various studies. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effects |
| HCT116 | Colorectal Carcinoma | 5, 10, 20 µM | 18 h | Inhibition of HIF-1α accumulation, reduced glucose uptake, decreased ECAR and oxygen consumption.[4][6] |
| MKN45, MKN74 | Gastric Cancer | 15, 30 µM | 4 h | Reduced HIF-1α expression, induction of cell cycle arrest and apoptosis.[2][7] |
| B16F10 | Melanoma | 2.5, 5.0 µM | 48-72 h | Reduced HIF-1α expression, decreased cell viability.[8][9] |
| BCPAP, K1 | Thyroid Cancer | 0.5 - 2.5 µM | 48 h | Decreased cell proliferation and migration.[10] |
| HUVECs | Endothelial Cells | Not specified | Not specified | Inhibition of tube formation.[5][11] |
| HRMECs | Human Retinal Microvascular Endothelial Cells | Not specified | Not specified | Inhibition of angiogenic potential.[5][11] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's information, this compound is soluble in DMSO. For example, a 10 mM stock solution can be prepared.[2]
-
To prepare a 10 mM stock solution, dissolve 3.685 mg of this compound (Molecular Weight: 368.51 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[2]
Protocol for Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the cytotoxic effects of this compound on a specific cell line and to identify a suitable concentration range for further experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Workflow:
Caption: Experimental workflow for determining the IC50 of this compound.
Detailed Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. For example, to test concentrations ranging from 0.5 µM to 50 µM.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, the IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined.
-
Concluding Remarks
This compound is a valuable tool for studying the role of HIF-1α in various biological processes, particularly in the context of cancer research. The protocols and data provided herein serve as a starting point for researchers. It is imperative to empirically determine the optimal concentration and treatment conditions for each specific cell line and experimental setup to ensure reliable and reproducible results. Always refer to the manufacturer's instructions for specific details on handling and storage of the compound.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Endothelial HIF-1α by this compound Attenuates Retinal Neovascularization and Vascular Leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IDF-11774 in Animal Models of Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: IDF-11774 is a novel, orally available small molecule inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2][3] HIF-1 is a key transcription factor that plays a critical role in tumor progression, metastasis, and resistance to therapy by controlling the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4] Under hypoxic conditions, commonly found in solid tumors, HIF-1α protein stabilization leads to the activation of these pathways. This compound has been shown to suppress the accumulation of HIF-1α, thereby inhibiting tumor growth by regulating cancer metabolism.[1][4][5] Preclinical studies in various animal models have demonstrated its potential as a therapeutic agent for a range of cancers, including those with common mutations in KRAS, PTEN, or VHL.[3][4][5][6]
Mechanism of Action: this compound exerts its anti-tumor effects through a multi-faceted mechanism centered on the inhibition of the HIF-1 pathway and the subsequent disruption of cancer metabolism.[1][5] The primary mode of action is the suppression of HIF-1α protein accumulation in hypoxic cancer cells.[3][4] This leads to a cascade of downstream effects:
-
Metabolic Reprogramming: this compound inhibits glucose-dependent energy metabolism.[1][5] It reduces glucose uptake, decreases the extracellular acidification rate (ECAR), and lowers the oxygen consumption rate (OCR) in cancer cells.[3][4] Metabolic profiling reveals that treatment leads to reduced levels of NAD+, lactate, and key intermediates in both glycolysis and the tricarboxylic acid (TCA) cycle.[3][4] This metabolic stress results in decreased ATP and increased AMP levels, leading to a high AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK) and inhibits mTOR signaling.[3][4][5]
-
Inhibition of Angiogenesis: By downregulating HIF-1α, this compound suppresses the expression of HIF-1 target genes essential for angiogenesis.[1][4] This has been demonstrated in vivo using the chicken chorioallantoic membrane (CAM) assay.[1]
-
Induction of Apoptosis and Cell Cycle Arrest: In some cancer types, such as gastric cancer and melanoma, this compound has been shown to induce apoptosis and cell cycle arrest, contributing to its anti-proliferative effects.[2][7]
Signaling Pathway of this compound
Caption: Mechanism of action for this compound in cancer cells.
Quantitative Data from Animal Model Studies
The following table summarizes the anti-tumor efficacy of this compound in various preclinical animal models.
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference(s) |
| Colorectal Carcinoma | Xenograft (Mouse) | HCT116 | Oral administration, daily for 2 weeks (dose-dependent studies) | Significant dose-dependent tumor regression; Inhibition of HIF-1α accumulation in vivo.[4][8] | [1][4][8] |
| Colorectal Carcinoma | Xenograft (Mouse) | HCT116 | Oral administration | Demonstrated efficacy in tumors with KRAS, PTEN, or VHL mutations.[3][4] | [3][4][6] |
| Melanoma | Xenograft (Nude Mouse) | B16F10 | 10, 30, and 60 mg/kg, oral administration for 14 days | Dose-dependent reduction in tumor size and local invasion; Decreased HIF-1α and Cyclin D1 expression.[7] | [7][9] |
| Angiogenesis Model | Chicken Embryo | N/A | 20 mcg/egg | In-situ inhibition of angiogenesis.[1] | [1] |
Experimental Protocols
Protocol 1: Murine Xenograft Model for Efficacy Studies
This protocol details the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound. The B16F10 melanoma model is used as an example.[9]
Materials:
-
B16F10 murine melanoma cells[9]
-
4-6 week old female BALB/c nude mice[9]
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin/Streptomycin
-
HEPES Buffered Saline (HBS), sterile
-
This compound
-
Vehicle solution (e.g., DMSO, PEG300, Tween80, ddH2O)[10]
-
Calipers
-
Syringes and needles (27G)
-
Animal housing and care facilities compliant with IACUC guidelines
Procedure:
-
Cell Culture: Culture B16F10 cells in DMEM at 37°C and 5% CO2. Harvest cells during the logarithmic growth phase using trypsin and wash with sterile PBS. Resuspend the cells in sterile HEPES buffered saline at a concentration of 2x10^6 cells/mL.[9]
-
Tumor Implantation: Subcutaneously inject 2x10^5 cells in a volume of 0.1 mL into the right flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice daily for tumor development. Once tumors are palpable, measure their dimensions every 2-3 days using calipers.
-
Randomization: When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).[8][9] Calculate tumor volume using the formula: V = (length × width²) × 0.5 or V = (length x width x height) x 0.5.[8]
-
Drug Preparation & Administration:
-
Prepare this compound in the appropriate vehicle. An example formulation for oral gavage is as follows: dissolve this compound in DMSO, then add PEG300, Tween80, and finally ddH2O.[10] The final concentration should be calculated based on the required dosage (e.g., 10, 30, 60 mg/kg).[9]
-
Administer this compound or vehicle control to the respective groups via oral gavage daily for the duration of the study (e.g., 14-15 days).[8][9]
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the Tumor Growth Inhibition (%TGI) for each treatment group compared to the control group.[8]
-
Tumor tissue can be flash-frozen for molecular analysis (Western blot for HIF-1α) or fixed in formalin for histopathology (H&E staining, immunohistochemistry).[7]
-
Experimental Workflow for In Vivo Efficacy
Caption: General workflow for a xenograft animal study.
Protocol 2: Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This protocol is used to assess the anti-angiogenic properties of this compound in vivo.[1]
Materials:
-
Fertilized chicken eggs
-
This compound (20 mcg/egg)[1]
-
Sterile PBS
-
Thermostable filter paper discs
-
Egg incubator
-
Small scissors and forceps
-
Microscope or imaging system
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the CAM, taking care not to damage the underlying membrane.
-
Sample Application: Prepare this compound at the desired concentration (e.g., 20 mcg/egg).[1] Saturate a sterile filter paper disc with the this compound solution or vehicle control and place it directly onto the CAM.
-
Re-incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
Analysis: After the incubation period, re-open the window and examine the CAM for blood vessel formation around the filter disc. Quantify the anti-angiogenic effect by measuring the avascular zone or by counting the number of branching blood vessels within a defined area using an imaging system. Compare the results from the this compound treated group to the vehicle control.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Oral Administration of IDF-11774 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction IDF-11774 is a novel, orally administered small-molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] HIF-1α is a key transcription factor that plays a critical role in tumor progression, angiogenesis, and metabolic adaptation to hypoxic environments, making it a significant target in cancer therapy.[4] this compound has demonstrated substantial anticancer efficacy in various preclinical models by suppressing HIF-1α accumulation and modulating cancer metabolism.[4][5] These notes provide detailed protocols and data for researchers investigating the use of this compound in murine cancer models.
Mechanism of Action
This compound primarily functions by inhibiting the accumulation of HIF-1α under hypoxic conditions.[4][6] This action is mediated, in part, through the inhibition of HSP70 chaperone activity, which is involved in HIF-1α protein folding and stability.[2][4] The suppression of HIF-1α leads to a cascade of downstream effects that collectively inhibit tumor growth.
Key Downstream Effects:
-
Metabolic Reprogramming: this compound inhibits glucose-dependent energy metabolism and mitochondrial respiration in cancer cells.[1] It decreases the expression of HIF-1 target genes like GLUT1 and PDK1, reducing glucose uptake.[3][4] Metabolic profiling shows decreased levels of glycolysis and TCA cycle intermediates, along with a higher AMP/ATP ratio, which leads to the activation of AMP-activated protein kinase (AMPK).[1][4]
-
Inhibition of Angiogenesis: The compound suppresses the formation of new blood vessels by reducing the expression of key HIF-1 target genes involved in angiogenesis.[1][4]
-
mTOR Pathway Inhibition: Activated AMPK leads to the inhibition of mTOR signaling, which further suppresses the translation of HIF-1α, creating a negative feedback loop.[4][5]
-
Induction of Apoptosis and Cell Cycle Arrest: In gastric cancer models, this compound has been shown to induce cell cycle arrest and apoptosis, an effect associated with the activation of MAPK signaling pathways (phospho-ERK, phospho-JNK, and phospho-p38).[2]
Caption: Mechanism of action for this compound in suppressing tumor growth.
Experimental Protocols
Protocol 1: In Vivo Xenograft Tumor Growth Study
This protocol details the oral administration of this compound to evaluate its antitumor efficacy in a mouse xenograft model.
1. Materials and Reagents
-
This compound powder
-
Vehicle solution: Carboxymethylcellulose sodium (CMC-Na) solution
-
Human cancer cell line (e.g., HCT116 colorectal carcinoma)[1][4]
-
Cell culture medium (e.g., DMEM) and supplements
-
Matrigel
-
Sterile syringes and oral gavage needles
-
Calipers for tumor measurement
2. Animal Model Preparation
-
House all mice under specific pathogen-free conditions according to institutional guidelines. All experimental protocols must be approved by the relevant bioethics committee.[5]
-
Subcutaneously inject 1 x 10⁷ HCT116 cells, resuspended in a 1:1 mixture of culture medium and Matrigel, into the flank of each mouse.[6]
-
Monitor mice regularly for tumor formation. Begin treatment when tumors reach a volume of approximately 100 mm³.[3][5]
3. Preparation of this compound Formulation
-
For oral administration, prepare a homogeneous suspension of this compound in a suitable vehicle such as CMC-Na.[6]
-
Example: To prepare a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly to ensure homogeneity.[6]
-
Prepare fresh formulations as needed and store them according to the manufacturer's instructions.
4. Administration Protocol
-
Randomize mice into vehicle control and treatment groups (n=5 per group is recommended).[5]
-
Administer this compound or vehicle solution orally (p.o.) using a gavage needle.
-
A common dosing schedule is once daily for 15 consecutive days.[3][5]
-
Doses can range from 10 to 60 mg/kg to evaluate dose-dependent effects.[7]
5. Monitoring and Efficacy Assessment
-
Measure tumor dimensions (length, width, height) with calipers every 2-3 days.
-
Calculate tumor volume (V) using the formula: V = (length × width × height) × 0.5.[3]
-
Monitor animal body weight and general health status throughout the study as indicators of toxicity.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).
Caption: Workflow for a xenograft study of oral this compound in mice.
Data Presentation
The following tables summarize key quantitative data reported in preclinical studies of this compound.
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value / Condition | Cell Line / Model | Source |
| IC₅₀ (HRE-luciferase activity) | 3.65 μM | HCT116 | [3][6] |
| In Vivo Model | Balb/c nude mice | HCT116 Xenograft | [5][6] |
| Tumor Size at Treatment Start | ~100 mm³ | HCT116 Xenograft | [3][5][6] |
Table 2: Oral Dosing Regimens for In Vivo Efficacy Studies
| Dose (p.o.) | Frequency | Duration | Model | Noted Outcome | Source |
| 10, 30, 60 mg/kg | Once Daily | 2 weeks | HCT116 Xenograft | Significant dose-dependent tumor regression | [7] |
| 50 mg/kg | Not specified | Not specified | HCT116 Xenograft | Suppression of HIF-1α accumulation | [5][6] |
| 30 mg/kg (combination) | Once Daily | Not specified | HCT116 Xenograft | Enhanced efficacy with sunitinib | [5] |
| 60 mg/kg (combination) | Once Daily | Not specified | HCT116 Xenograft | Enhanced efficacy with sorafenib (B1663141) or lapatinib | [7] |
Conclusion
This compound is a potent, orally available HIF-1α inhibitor that demonstrates significant antitumor activity in mouse xenograft models.[5] Its mechanism, which involves the disruption of cancer metabolism and angiogenesis, makes it a promising candidate for cancer therapy, both as a monotherapy and in combination with other targeted agents.[1][5] The protocols and data provided herein serve as a comprehensive guide for researchers aiming to investigate the preclinical efficacy and mechanisms of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Colorectal Cancer with IDF-11774
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing IDF-11774, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), in the study of colorectal cancer. The following sections detail the compound's mechanism of action, present key quantitative data, and provide detailed protocols for essential in vitro and in vivo experiments.
Introduction to this compound
This compound is a novel small molecule inhibitor of HIF-1α, a key transcription factor that plays a central role in tumor adaptation to hypoxic environments, a common feature of solid tumors like colorectal cancer.[1][2][3] Under hypoxic conditions, HIF-1α stabilization promotes the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby contributing to tumor progression and therapeutic resistance.[1][2] this compound has been shown to suppress the accumulation of HIF-1α, leading to the inhibition of these downstream pathways and demonstrating significant anti-tumor efficacy in preclinical models of colorectal cancer.[1][4][5]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the inhibition of HIF-1α.[6] It has been reported to suppress HIF-1α accumulation by enhancing its degradation.[1][7] This leads to a cascade of downstream effects, including:
-
Inhibition of Angiogenesis: By reducing the expression of HIF-1 target genes, this compound can suppress the formation of new blood vessels that are critical for tumor growth.[1][5]
-
Modulation of Cancer Metabolism: The compound inhibits glucose uptake and reduces both the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) in cancer cells.[1][4][5] Metabolic profiling has revealed that this compound treatment leads to lower levels of NAD+, NADP+, and lactate, as well as intermediates in glycolysis and the tricarboxylic acid (TCA) cycle.[1][8] This results in an elevated AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTOR signaling.[1][2]
-
Induction of Cell Cycle Arrest and Apoptosis: In some cancer models, this compound has been shown to induce cell cycle arrest and promote apoptosis.[3][9]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| HRE-Luciferase Activity IC50 | HCT116 | 3.65 µM | [1][5] |
| HIF-1α Accumulation Inhibition EC50 | HUVECs | 3.03 µM | [2] |
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Treatment | Dosage and Schedule | Tumor Growth Inhibition (%TGI) | Reference |
| This compound (oral) | 10, 30, or 60 mg/kg, once a day | Dose-dependent | [10] |
| This compound + Sunitinib (oral) | 30 mg/kg each, once a day | Significant increase vs. single agents | [10] |
| This compound (IV) + Sunitinib (oral) | 30 mg/kg (2/wk) + 30 mg/kg (once a day) | Enhanced antitumor efficacy | [10] |
| This compound + Sorafenib/Lapatinib (oral) | 60 mg/kg + 30 mg/kg each, once a day | Enhanced antitumor efficacy | [10] |
Mandatory Visualizations
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes: Utilizing IDF-11774 in Gastric Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDF-11774 is an inhibitor of Hypoxia-inducible factor-1 alpha (HIF-1α), a critical regulator of cellular responses to low oxygen environments.[1][2][3] In the context of oncology, HIF-1α is frequently overexpressed in various tumors, including gastric cancer, and is associated with tumor progression, metastasis, and resistance to therapy.[4] this compound exerts its effects by inhibiting the chaperone activity of HSP70, which leads to the suppression of HIF-1α accumulation.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in gastric cancer cell line models, based on published research findings.
Mechanism of Action
This compound's primary mechanism of action in gastric cancer cells is the downregulation of HIF-1α.[1] This leads to a cascade of downstream effects, including the induction of cell cycle arrest and apoptosis.[1][2] Furthermore, treatment with this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically increasing the phosphorylation of ERK, p38, and JNK, which contributes to its anti-cancer effects.[1][2]
Caption: this compound inhibits HSP70, leading to HIF-1α degradation, cell cycle arrest, MAPK activation, and ultimately apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound on the human gastric cancer cell lines MKN45 and MKN74.
Table 1: Effect of this compound on Cell Viability and Colony Formation
| Cell Line | Treatment | Concentration (µM) | Effect on Viability | Effect on Colony Formation |
| MKN45 | This compound | 15 | Dose-dependent inhibition[4] | Dose-dependent decrease[4] |
| 30 | Significant inhibition (p < 0.01)[1][4] | Significant decrease[1] | ||
| MKN74 | This compound | 15 | Dose-dependent inhibition[4] | Dose-dependent decrease[4] |
| 30 | Significant inhibition (p < 0.01)[1][4] | Significant decrease[1] |
Table 2: Effect of this compound on Cell Migration and Invasion
| Cell Line | Treatment | Concentration (µM) | Effect on Migration | Effect on Invasion |
| MKN45 | This compound | 15 | Dose-dependent decrease[1] | Dose-dependent decrease[1] |
| 30 | Significant decrease (p < 0.01)[1] | Significant decrease (p < 0.01)[1] | ||
| MKN74 | This compound | 15 | Dose-dependent decrease[1] | Dose-dependent decrease[1] |
| 30 | Significant decrease (p < 0.01)[1] | Significant decrease (p < 0.01)[1] |
Table 3: Effect of this compound on Protein Expression (at 30 µM)
| Cell Line | Target Protein | Change in Expression/Phosphorylation |
| MKN45 & MKN74 | HIF-1α | Decreased[1] |
| Cyclin B1, D1, E1 | Decreased[1] | |
| Cleaved PARP | Increased[4] | |
| Cleaved Caspase-3 | Increased[4] | |
| Phospho-ERK | Increased[1][4] | |
| Phospho-p38 | Increased[1][4] | |
| Phospho-JNK | Increased[1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Caption: General workflow for assessing the effects of this compound on gastric cancer cell lines.
Protocol 1: Cell Viability Assay (Luminescent)
This protocol is adapted for a luminescent-based assay such as CellTiter-Glo® to quantify ATP as an indicator of metabolically active, viable cells.
-
Cell Seeding:
-
Culture MKN45 or MKN74 cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 5,000 cells in 100 µL of medium per well into a 96-well opaque-walled plate.
-
Include wells with medium only for background measurement.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations of 15 µM and 30 µM. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.1%).
-
Include a vehicle control (DMSO only).
-
Remove the existing medium from the cells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 2: Western Blot Analysis
This protocol outlines the detection of HIF-1α and other target proteins.
-
Cell Lysis and Protein Quantification:
-
Culture and treat MKN45 or MKN74 cells with this compound (e.g., 30 µM for 4 hours) in 6-well plates.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HIF-1α, anti-Cyclin D1, anti-p-ERK, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify band intensity, normalized to a loading control like β-actin.
-
Protocol 3: Transwell Migration and Invasion Assay
This protocol details the assessment of cancer cell motility.
-
Chamber Preparation:
-
For invasion assays, coat the upper surface of 8 µm pore size Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Rehydrate the inserts with serum-free medium.
-
-
Cell Seeding:
-
Harvest and resuspend treated (with this compound) and control cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts.
-
Add 600 µL of complete medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the migrated cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated/invaded cells per field.
-
Express the results as a percentage of the control group.
-
Protocol 4: Colony Formation Assay
This protocol assesses the long-term proliferative capacity of single cells.
-
Cell Seeding:
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.
-
-
Treatment:
-
Allow cells to adhere overnight, then treat with various concentrations of this compound (15 µM, 30 µM) or vehicle control.
-
Culture the cells for 10-14 days, replacing the medium with fresh medium containing the treatment every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and survival fraction for each treatment group relative to the control.
-
References
Application Notes and Protocols: IDF-11774 in Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of IDF-11774, a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), in the context of melanoma research. The protocols detailed herein are based on preclinical findings and offer a framework for investigating the anti-tumor effects of this compound.
Introduction
Melanoma, a highly aggressive form of skin cancer, is characterized by its metastatic potential and resistance to therapies.[1][2][3][4] The tumor microenvironment, often hypoxic, plays a crucial role in melanoma progression by activating adaptive responses, primarily through the stabilization of HIF-1α. HIF-1α is a key transcriptional regulator that enables cancer cells to survive and proliferate in low-oxygen conditions, promoting angiogenesis, metabolic reprogramming, and metastasis. This compound has emerged as a promising small molecule inhibitor of HIF-1α, demonstrating significant anti-tumor activity in melanoma models.
Mechanism of Action
Under hypoxic conditions, HIF-1α stabilization is a critical survival mechanism for melanoma cells. This compound exerts its anti-tumor effects by directly targeting and promoting the degradation of HIF-1α. This leads to the downregulation of HIF-1α target genes involved in key processes of melanoma progression. The primary mechanism of this compound in melanoma involves:
-
Inhibition of Cell Proliferation: By downregulating cyclin D1, a key regulator of the cell cycle.
-
Induction of Apoptosis: Increasing programmed cell death in melanoma cells.
-
Suppression of Metastasis: Reversing the Epithelial-to-Mesenchymal Transition (EMT), a critical process for cancer cell invasion and migration.
-
Enhancement of Anti-Tumor Immunity: Increasing the infiltration of cytotoxic T cells into the tumor microenvironment.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the effects of this compound in melanoma models.
Table 1: In Vitro Efficacy of this compound on B16F10 Melanoma Cells
| Parameter | Condition | This compound Concentration | Result |
| Cell Viability (MTT Assay) | Normoxia | 2.5 µM | Significant Decrease |
| Normoxia | 5 µM | Significant Decrease | |
| Normoxia | 10 µM | Significant Decrease | |
| Hypoxia (CoCl₂) | 1.25 µM | Significant Decrease | |
| Hypoxia (CoCl₂) | 2.5 µM | Significant Decrease | |
| Cytotoxicity (LDH Assay) | Normoxia | 5 µM | Significant Increase |
| Normoxia | 10 µM | Significant Increase | |
| Hypoxia (CoCl₂) | 2.5 µM | Significant Increase | |
| Hypoxia (CoCl₂) | 5 µM | Significant Increase | |
| HIF-1α Protein Expression | Hypoxia (CoCl₂) | 2.5 µM | Significant Decrease |
| Hypoxia (CoCl₂) | 5 µM | Significant Decrease | |
| Cyclin D1 Protein Expression | Hypoxia (CoCl₂) | 5 µM | Significant Decrease |
| Active Caspase-3 Expression | Hypoxia (CoCl₂) | 5 µM | Significant Increase |
Data are presented as significant changes compared to untreated controls. Hypoxia was induced using CoCl₂.
Table 2: In Vivo Efficacy of this compound in a B16F10 Melanoma Mouse Model
| Parameter | This compound Dosage (Oral Administration) | Duration | Result |
| Tumor Volume | 10 mg/kg/day | 14 days | Dose-dependent decrease |
| 30 mg/kg/day | 14 days | Dose-dependent decrease | |
| 60 mg/kg/day | 14 days | Significant dose-dependent decrease | |
| HIF-1α Expression in Tumors | 60 mg/kg/day | 14 days | Significant Decrease |
| Cyclin D1 Expression in Tumors | 60 mg/kg/day | 14 days | Significant Decrease |
| Apoptosis (TUNEL Assay) in Tumors | 60 mg/kg/day | 14 days | Significant Increase |
| Cytotoxic T Cell Infiltration in Tumors | 60 mg/kg/day | 14 days | Significant Increase |
Data are presented as significant changes compared to vehicle-treated controls.
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound on melanoma are provided below.
Cell Culture and Hypoxia Induction
-
Cell Line: B16F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Hypoxia Induction: To mimic hypoxic conditions, cells are treated with Cobalt Chloride (CoCl₂), a chemical inducer of HIF-1α, at a concentration of 100 µM for 24-48 hours prior to and during this compound treatment.
In Vitro Viability and Cytotoxicity Assays
-
Cell Seeding: Plate B16F10 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1.25, 2.5, 5, 10 µM) with or without CoCl₂ for 48 hours.
-
MTT Assay (Viability):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay (Cytotoxicity):
-
Collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against HIF-1α, Cyclin D1, Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Melanoma Xenograft Model
-
Animal Model: 4- to 6-week-old female BALB/c nude mice.
-
Cell Implantation: Subcutaneously inject 2 x 10⁵ B16F10 cells suspended in 0.1 mL of HEPES buffered saline into the flank of each mouse.
-
Tumor Growth and Treatment:
-
Monitor tumor growth until the average volume reaches approximately 100 mm³.
-
Randomly assign mice to treatment groups (e.g., vehicle control, 10, 30, 60 mg/kg this compound).
-
Administer this compound orally once daily for 14 days.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (length x width²)/2.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunofluorescence).
Immunohistochemistry and Immunofluorescence
-
Tissue Preparation: Fix excised tumors in 4% paraformaldehyde, embed in paraffin, and section.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using citrate (B86180) buffer.
-
Staining:
-
Block non-specific binding sites.
-
Incubate with primary antibodies against HIF-1α, Cyclin D1, CD8 (for cytotoxic T cells), or use a TUNEL assay kit for apoptosis detection.
-
For immunohistochemistry, use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate.
-
For immunofluorescence, use a fluorescently labeled secondary antibody and counterstain with a nuclear stain like DAPI.
-
-
Imaging: Analyze the stained sections using a light or fluorescence microscope.
Visualizations
Signaling Pathway of this compound in Melanoma
Caption: Mechanism of this compound in melanoma.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo melanoma studies.
References
- 1. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes: Western Blot Protocol for HIF-1α Detection with IDF-11774
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Its stabilization and accumulation in the nucleus lead to the activation of a broad range of genes involved in angiogenesis, glucose metabolism, and cell survival. Dysregulation of the HIF-1α pathway is a hallmark of various pathologies, including cancer, making it a critical target for therapeutic intervention. IDF-11774 is a potent small molecule inhibitor of HIF-1α, demonstrating efficacy in preclinical models by suppressing tumor growth through the regulation of cancer metabolism.[1][2] This document provides a detailed protocol for the detection of HIF-1α by Western blot and the use of this compound to investigate its inhibitory effects on HIF-1α accumulation.
Due to the highly labile nature of the HIF-1α protein, which is rapidly degraded under normoxic conditions, specific considerations in sample preparation and handling are crucial for its successful detection.[3]
HIF-1α Signaling Pathway and Inhibition by this compound
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind to HIF-1α, leading to its ubiquitination and subsequent rapid degradation by the proteasome. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
This compound is a novel inhibitor that has been shown to block the accumulation of HIF-1α under hypoxic conditions.[4] Studies suggest that this compound can promote the proteasomal degradation of HIF-1α.[5][6] By inhibiting HIF-1α, this compound effectively downregulates the expression of HIF-1 target genes involved in angiogenesis and glucose metabolism.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing IDF-11774 Dosage for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of IDF-11774. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally available small molecule inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] Under hypoxic conditions, typically found in the tumor microenvironment, HIF-1α promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[1][2] this compound suppresses the accumulation of HIF-1α, thereby inhibiting these downstream pathways.[1][2] This leads to a reduction in glucose uptake, decreased energy metabolism in cancer cells, and suppression of angiogenesis.[1]
Q2: What are the reported in vivo dosages of this compound in preclinical models?
A2: In preclinical studies using mouse xenograft models of colorectal carcinoma, this compound has demonstrated a dose-dependent antitumor effect.[2] Reported oral dosages are 10, 30, and 60 mg/kg administered once daily. An intravenous dose of 30 mg/kg administered twice a week has also been reported.[3]
Q3: What are the suggested formulations for in vivo administration of this compound?
A3: For oral administration, this compound can be formulated as a homogeneous suspension in Carboxymethylcellulose-sodium (CMC-Na). For intravenous injection, a clear solution can be prepared using a co-solvent system, for example: 10% DMSO, 40% PEG300, 5% Tween80, and 45% ddH2O. It is recommended to prepare the injection solution fresh for immediate use.
Q4: What is the known toxicity profile of this compound in vivo?
A4: In studies with HCT116 xenograft models, oral administration of this compound at doses of 10, 30, and 60 mg/kg daily for two weeks, and intravenous administration of 30 mg/kg twice a week, did not result in significant weight loss or other observable side effects like skin ulcers.[4] However, a formal Maximum Tolerated Dose (MTD) study is recommended to establish the upper safety limit for dosing in your specific model.
Q5: Why is a pharmacokinetic (PK) study important for optimizing the dosage of this compound?
A5: A pharmacokinetic study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key parameters such as half-life (t½), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) will inform the optimal dosing frequency and route of administration to maintain therapeutic concentrations at the target site. For instance, a study on another HIF-1α inhibitor, LW6, revealed a short half-life and rapid conversion to an active metabolite, highlighting the importance of characterizing the specific PK profile of your compound of interest.[5][6]
Data Presentation
Table 1: Reported In Vivo Dosages of this compound in Mouse Xenograft Models
| Route of Administration | Dosage | Dosing Frequency | Vehicle/Formulation | Reference |
| Oral (p.o.) | 10, 30, 60 mg/kg | Once a day (q.d.) | Not specified | [3] |
| Intravenous (i.v.) | 30 mg/kg | Twice a week (2/wk) | Not specified | [3] |
| Oral (p.o.) | 50 mg/kg | Not specified | Not specified | [4] |
Table 2: Example Formulation for this compound
| Route of Administration | Vehicle Composition | Preparation Notes |
| Oral (p.o.) | Carboxymethylcellulose-sodium (CMC-Na) | Prepare a homogeneous suspension. |
| Intravenous (i.v.) | 10% DMSO, 40% PEG300, 5% Tween80, 45% ddH2O | Prepare a clear solution. Use immediately after preparation. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Use the same mouse strain and sex as in your planned efficacy studies. A typical choice is 6-8 week old female athymic nude mice.
-
Group Allocation: Assign at least 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation: Start with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 60, 100 mg/kg). The dose escalation steps can be guided by a Fibonacci sequence or other established methods.
-
Administration: Administer this compound via the intended route of administration for your efficacy study (e.g., oral gavage or intravenous injection) daily for 5-14 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality or significant toxicity, which is often characterized by a mean body weight loss of more than 20% or other severe clinical signs.
Protocol 2: Pharmacokinetic (PK) Pilot Study
-
Animal Model: Use the same mouse strain as in your efficacy studies.
-
Group Allocation: Assign at least 3 mice per time point for each route of administration.
-
Dosing:
-
Intravenous (IV) group: Administer a single bolus dose of this compound (e.g., 5-10 mg/kg) via the tail vein. This group will be used to determine key parameters like clearance and volume of distribution.
-
Oral (p.o.) group: Administer a single oral gavage dose of this compound (e.g., 30-60 mg/kg). This group will be used to determine oral bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use appropriate software to calculate key pharmacokinetic parameters (t½, Cmax, Tmax, AUC, clearance, and bioavailability).
Mandatory Visualization
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for dosage optimization.
Troubleshooting Guide
Issue 1: Poor Compound Solubility in Vehicle
| Potential Cause | Troubleshooting Steps |
| Inappropriate vehicle selection | Test a panel of pharmaceutically acceptable vehicles. For oral administration, consider suspensions in 0.5-1% CMC-Na or methylcellulose. For intravenous administration, explore co-solvent systems like those mentioned in the FAQs, ensuring the final concentration of solvents like DMSO is non-toxic. |
| Compound precipitation upon dilution | Ensure the compound is fully dissolved in the organic solvent (e.g., DMSO) before adding the aqueous component. Add the aqueous component slowly while vortexing. Prepare fresh formulations for each dosing day. |
Issue 2: High Variability in Efficacy/Toxicity Between Animals
| Potential Cause | Troubleshooting Steps |
| Inconsistent dosing technique | Ensure all personnel are thoroughly trained and standardized on the administration technique (oral gavage or intravenous injection). For oral gavage, confirm proper placement of the gavage needle to avoid administration into the trachea. |
| Rapid metabolism or clearance | Conduct a PK study to understand the compound's half-life. A short half-life may necessitate more frequent dosing (e.g., twice daily) to maintain therapeutic exposure. |
| Animal health status | Ensure all animals are healthy and of a similar age and weight at the start of the study. Acclimatize animals to the facility and handling for at least one week prior to the experiment. |
Issue 3: Unexpected Toxicity or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Dose is too high or too low | If unexpected toxicity is observed, reduce the dose. If there is a lack of efficacy, and the compound was well-tolerated, consider increasing the dose, ensuring it remains below the MTD. |
| Off-target effects | If toxicity is observed at doses where the target is not expected to be fully engaged, consider potential off-target effects. Review the literature for known off-target liabilities of similar chemical scaffolds. |
| Inappropriate dosing schedule | Based on PK data, adjust the dosing frequency to ensure adequate drug exposure over the treatment period. |
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Characterization of LW6, a Novel Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Characterization of LW6, a Novel Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of IDF-11774
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with IDF-11774. The information is based on publicly available data regarding its mechanism of action and observed effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] It functions by suppressing the accumulation of the HIF-1α subunit under hypoxic conditions.[1][3][4] This leads to the downstream inhibition of HIF-1 target genes involved in cancer metabolism, angiogenesis, and other processes that contribute to tumor growth.[1][3]
Q2: Are there any known off-target effects of this compound?
Current literature primarily focuses on the on-target effects of this compound related to HIF-1α inhibition. One identified mechanism contributing to the reduction of HIF-1α is the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity.[3][5][6] While this is linked to its primary mechanism, modulation of HSP70 could have broader cellular effects. Comprehensive screening data for other potential off-target interactions is not extensively detailed in the provided search results. In a study on ischemic retinopathy, high doses of this compound showed a favorable retinal safety profile with no significant effects on the electroretinogram or retinal histology.[7]
Q3: Why am I observing variability in the anti-cancer efficacy of this compound in my cell lines?
The efficacy of this compound has been demonstrated in various cancer models, including those with KRAS, PTEN, or VHL mutations, which are common in malignant cancers.[3] The cellular context, including the specific mutational background and the degree of hypoxia, can significantly influence the cellular response to HIF-1α inhibition. Variability in efficacy could be due to differences in the dependency of the cancer cells on HIF-1α signaling for survival and proliferation.
Q4: I am seeing unexpected changes in cellular metabolism. Is this related to this compound treatment?
Yes, this compound has been shown to significantly alter cancer cell metabolism.[1] It inhibits glucose-dependent energy metabolism and mitochondrial respiration.[1] Observed effects include:
-
Decreased extracellular acidification rate (ECAR) and oxygen consumption rate (OCR).[1][3][4]
-
Changes in the levels of glycolysis and tricarboxylic acid (TCA) cycle intermediates.[1][3]
-
An increased AMP/ATP ratio, leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of mTOR signaling.[3][4]
Q5: Can this compound affect signaling pathways other than the direct HIF-1α pathway?
Through its primary mechanism, this compound can indirectly influence other signaling pathways. For example, in gastric cancer cells, treatment with this compound led to increased phosphorylation of ERK1/2, p38, and JNK in the MAPK signaling pathway, which promoted apoptosis.[5] Additionally, in the context of ischemic retinopathy, this compound was found to modulate the ANGPT2/TIE2 and PlGF vascular regulatory signaling pathways.[7]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of HIF-1α Accumulation
-
Potential Cause: Suboptimal hypoxic conditions in the experimental setup.
-
Troubleshooting Steps:
-
Ensure a consistent and validated method for inducing hypoxia (e.g., hypoxic chamber with a certified gas mixture, or chemical induction with agents like CoCl₂ or DMOG).
-
Optimize the duration of hypoxic exposure before and during this compound treatment.
-
Include a positive control for HIF-1α accumulation under hypoxia without the inhibitor.
-
Verify the stability and activity of this compound. Ensure proper storage and handling as per the manufacturer's instructions.
-
-
Potential Cause: Cell-line specific differences in protein turnover.
-
Troubleshooting Steps:
-
Perform a time-course experiment to determine the optimal treatment duration for observing HIF-1α degradation in your specific cell line.
-
Use a proteasome inhibitor (e.g., MG132) as a control to confirm that the observed decrease in HIF-1α is due to proteasomal degradation, a mechanism influenced by this compound.[5]
-
Issue 2: Unexpected Cytotoxicity or Lack of Effect
-
Potential Cause: Incorrect dosage or solvent-related effects.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal concentration of this compound for your experimental model. The reported IC50 for HRE-luciferase activity is 3.65 μM.[2]
-
Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on cell viability.
-
Ensure the final concentration of the solvent is not exceeding a non-toxic level for your cells.
-
-
Potential Cause: Cell sensitivity and metabolic state.
-
Troubleshooting Steps:
-
Assess the baseline metabolic profile of your cells (e.g., using Seahorse XF Analyzer) to understand their reliance on glycolysis versus oxidative phosphorylation. Cells highly dependent on glycolysis may be more sensitive to this compound.
-
Consider the glucose concentration in your cell culture medium, as this compound can sensitize cells to growth under low glucose conditions.[3]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (HRE-luciferase activity) | 3.65 μM | HCT116 | [2] |
Table 2: Observed Effects of this compound on Cellular Processes
| Cellular Process | Observed Effect | Model System | Reference |
| HIF-1α Accumulation | Inhibition | HCT116, Gastric Cancer Cells, HUVECs | [2][5][7] |
| Angiogenesis | Suppression | HUVECs, Chicken Embryo (CAM assay) | [1][3][7] |
| Glucose Uptake | Reduction | HCT116 | [3][4] |
| ECAR & OCR | Decrease | HCT116 | [3][4] |
| Cell Proliferation | Decrease | Gastric Cancer Cells, HUVECs | [5][7] |
| Cell Migration & Invasion | Decrease | Gastric Cancer Cells, HUVECs | [5][7] |
| Apoptosis | Induction | Gastric Cancer Cells, Melanoma Cells | [5][8] |
| Cell Cycle | Arrest | Gastric Cancer Cells | [5] |
Experimental Protocols
1. Western Blot for HIF-1α Expression
-
Cell Treatment: Plate cells and allow them to adhere. Induce hypoxia for the desired time (e.g., 4-12 hours) and treat with this compound or vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Proliferation Assay (e.g., MTT or WST-1)
-
Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the proliferation reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
3. In Vitro Angiogenesis (Tube Formation) Assay
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with this compound or a vehicle control.
-
Incubation: Incubate for 4-18 hours to allow for tube formation.
-
Imaging: Visualize the tube-like structures using a microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, junctions, and total tube length using image analysis software.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Endothelial HIF-1α by this compound Attenuates Retinal Neovascularization and Vascular Leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Stability of IDF-11774 in Solution: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting stability issues related to the HIF-1α inhibitor, IDF-11774, in solution. By adhering to the protocols and recommendations outlined below, users can ensure the integrity and efficacy of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation of this compound can occur for several reasons, including improper solvent choice, low solvent purity, or exceeding the solubility limit. To address this, it is recommended to warm the solution gently and/or sonicate it to aid dissolution.[1][2] For future preparations, ensure you are using high-purity, fresh DMSO, as moisture can reduce solubility.[3] It is also crucial to adhere to the recommended solubility limits.
Q2: I am observing a decrease in the activity of my this compound stock solution over time. Why is this happening and how can I prevent it?
A2: A decline in the activity of your this compound stock solution is likely due to degradation. To mitigate this, it is critical to store the stock solution properly. For long-term storage, it is recommended to keep the solution at -80°C (stable for up to 1-2 years).[1][2] For shorter-term storage, -20°C is acceptable (stable for up to 1 year).[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][3]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][3] It is crucial to use fresh, high-purity DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.[3]
Q4: Can I use my prepared this compound working solution for in vivo experiments on a different day?
A4: It is strongly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] This practice minimizes the risk of degradation or precipitation, ensuring the accurate and effective delivery of the compound to the animal models.
Quantitative Data Summary
The following tables provide a summary of the solubility and storage recommendations for this compound.
Table 1: this compound Solubility
| Solvent | Maximum Solubility | Reference |
| DMSO | 15 mg/mL (40.7 mM) | [3] |
| DMSO | 60 mg/mL (162.82 mM) | [2] |
| Ethanol | 5 mg/mL | [3] |
| Water | Insoluble | [3][4] |
Note: Solubility can vary slightly between batches. Sonication is recommended to aid dissolution in DMSO.[2]
Table 2: this compound Storage Recommendations
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2][3] |
| In Solvent (-80°C) | -80°C | 1-2 years | [1][2][3] |
| In Solvent (-20°C) | -20°C | 1 year | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials: this compound powder, high-purity DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 368.51 g/mol ).[2][3]
-
Procedure:
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of high-purity DMSO.
-
Vortex and/or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays
-
Materials: this compound stock solution (e.g., 10 mM in DMSO), appropriate cell culture medium.
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution for your experiment immediately.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: this compound inhibits the accumulation of HIF-1α under hypoxic conditions.
References
Technical Support Center: HIF-1α Inhibition Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hypoxia-Inducible Factor 1-alpha (HIF-1α). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HIF-1α inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between inducing HIF-1α stabilization with a hypoxic chamber versus chemical mimetics?
A1: A hypoxic chamber creates a physically low-oxygen environment (e.g., 1-5% O₂), which is a more physiologically relevant method for inducing hypoxia. Chemical mimetics, such as Cobalt Chloride (CoCl₂) and Dimethyloxalylglycine (DMOG), stabilize HIF-α subunits under normal oxygen conditions (normoxia) by inhibiting the prolyl hydroxylase (PHD) enzymes that target HIF-α for degradation. While chemical mimetics are convenient, they may not fully replicate the complex cellular responses to true hypoxia and can have off-target effects.[1] It's also important to note that chemical mimetics like CoCl₂ and DMOG can have different effects on HIF-1α versus HIF-2α stabilization.[1]
Q2: Why is HIF-1α protein so difficult to detect by Western blot?
A2: HIF-1α is a notoriously labile protein with a very short half-life of less than 5 minutes under normoxic conditions.[2][3] This rapid degradation is mediated by the ubiquitin-proteasome pathway.[2][4] Even brief exposure to oxygen during sample preparation can lead to its degradation, resulting in weak or undetectable bands on a Western blot.[5][6] Therefore, rapid cell lysis and sample processing on ice with appropriate inhibitors are critical.[1][7]
Q3: I am not observing upregulation of HIF target genes (e.g., VEGFA, GLUT1) even though I can detect stabilized HIF-1α protein. What could be the issue?
A3: Several factors could contribute to this discrepancy. Your inhibitor might be preventing the transcriptional activity of HIF-1α without affecting its stability. Some inhibitors block the interaction of HIF-1 with co-activators like p300/CBP, which is necessary for gene transcription.[8][9] Alternatively, the issue could be related to the specific cell type or the timing of your analysis, as the kinetics of target gene expression can vary. It is also possible that your chosen housekeeping gene for normalization is itself affected by hypoxia, leading to inaccurate quantification.[1]
Q4: What are the common mechanisms of action for HIF-1α inhibitors?
A4: HIF-1α inhibitors can be classified based on their mechanism of action, which includes:
-
Inhibiting HIF-1α protein synthesis (translation).[10][11][12]
-
Promoting HIF-1α protein degradation.[9]
-
Blocking the dimerization of HIF-1α with HIF-1β.[14]
-
Preventing the HIF-1 complex from binding to DNA.[15]
-
Inhibiting the transcriptional activity by blocking co-activator recruitment.[9]
Troubleshooting Guides
Western Blotting for HIF-1α
Problem: No or weak HIF-1α band detected in induced samples.
-
Possible Cause 1: Rapid Protein Degradation. HIF-1α degrades within minutes of oxygen exposure.[5]
-
Solution: Work quickly, keeping samples on ice at all times.[1][7] Lyse cells directly in the culture dish, preferably within a hypoxic chamber.[5][6] Use a lysis buffer containing a comprehensive cocktail of protease and phosphatase inhibitors, and consider adding a proteasome inhibitor like MG132.[5]
-
-
Possible Cause 2: Insufficient Hypoxia/Induction. The conditions used may not be optimal for stabilizing HIF-1α in your specific cell line.
-
Solution: For hypoxic chambers, verify the oxygen level with a calibrated sensor. For chemical mimetics, perform a dose-response and time-course experiment to determine the optimal concentration and duration.[1]
-
-
Possible Cause 3: Inefficient Protein Extraction. Stabilized HIF-1α translocates to the nucleus to be active.
-
Solution: Use a nuclear extraction protocol to enrich for the active form of HIF-1α.[1]
-
-
Possible Cause 4: Poor Antibody Quality. The antibody may not be sensitive or specific enough.
Problem: High background or non-specific bands.
-
Possible Cause 1: Antibody Concentration Too High.
-
Solution: Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal and minimizes background.[1]
-
-
Possible Cause 2: Insufficient Blocking.
-
Solution: Increase the blocking time (e.g., to 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST).[1]
-
-
Possible Cause 3: Inadequate Washing.
-
Solution: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[1]
-
| Parameter | Recommendation | Rationale |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors & MG132 | Prevents rapid degradation of labile HIF-1α protein.[5] |
| Extraction | Nuclear Extraction | Enriches for active, nuclear-localized HIF-1α.[1] |
| Positive Control | Lysate from CoCl₂-treated HeLa or COS-7 cells | Confirms antibody performance and protocol validity.[7] |
| Blocking | 5% non-fat milk or BSA in TBST for 1 hour | Reduces non-specific antibody binding.[1] |
| Antibody Dilution | Titrate to determine optimal concentration | Balances specific signal against background noise.[1] |
Table 1: Key Parameters for HIF-1α Western Blotting.
HIF-1 Reporter Gene Assays
Problem: Weak or no signal from the reporter construct.
-
Possible Cause 1: Low Transfection Efficiency.
-
Solution: Optimize the ratio of plasmid DNA to transfection reagent for your specific cell line. Ensure the plasmid DNA is of high quality.[16]
-
-
Possible Cause 2: Weak Promoter/HRE.
-
Solution: If possible, use a construct with a stronger promoter or multiple copies of the Hypoxia Response Element (HRE).[16]
-
-
Possible Cause 3: Insufficient Induction.
-
Solution: As with Western blotting, optimize the duration and intensity of the hypoxic stimulus or the concentration of the chemical mimetic.[1]
-
Problem: High background or variability between replicates.
-
Possible Cause 1: Constitutive Reporter Activation. Some "constitutive" reporters (e.g., those with SV40 or CMV promoters) can be activated by hypoxia itself, leading to unreliable normalization.[17]
-
Solution: Test your normalization control vector for responsiveness to hypoxia. If it is induced, consider alternative normalization strategies, such as quantifying total protein content (e.g., via a BCA assay) in a parallel well.
-
-
Possible Cause 2: Pipetting Errors or Reagent Issues.
-
Solution: Prepare a master mix of reagents for each condition to minimize pipetting variability. Use freshly prepared reagents and calibrated pipettes. Using a luminometer with an automated injector can also improve consistency.[16]
-
| HIF-1α Inducer | Typical Working Concentration | Notes |
| Cobalt Chloride (CoCl₂) | 100-300 µM | Primarily stabilizes HIF-1α; can induce reactive oxygen species (ROS).[1] |
| Dimethyloxalylglycine (DMOG) | 100 µM - 1 mM | A 2-oxoglutarate analog that competitively inhibits PHDs, stabilizing both HIF-1α and HIF-2α.[1] |
| Deferoxamine (DFO) | 100-200 µM | An iron chelator that reduces the availability of the PHD cofactor Fe²⁺.[1] |
| Hypoxic Chamber | 1-5% O₂ | Provides a more physiologically relevant hypoxic environment.[1] |
Table 2: Common Methods for HIF-1α Stabilization.
Immunoprecipitation (IP) of HIF-1α
Problem: Low or no yield of immunoprecipitated HIF-1α.
-
Possible Cause 1: Low Protein Expression/Abundance. HIF-1α is kept at very low levels under normoxia.
-
Solution: Ensure you are starting with a sufficient amount of lysate from cells that have been robustly induced to stabilize HIF-1α. Pre-clearing the lysate can help reduce non-specific binding.[18]
-
-
Possible Cause 2: Ineffective Antibody. The antibody may not be suitable for IP or may have a low affinity for the native protein.
-
Solution: Use an antibody specifically validated for IP. Titrate the antibody concentration to find the optimal amount. Polyclonal antibodies sometimes perform better in IP than monoclonal antibodies.[18]
-
-
Possible Cause 3: Inefficient Lysis. The lysis buffer may not be effectively solubilizing the nuclear protein.
-
Solution: Use a lysis buffer optimized for nuclear proteins. Ensure the buffer composition does not interfere with the antibody-antigen interaction (e.g., avoid high concentrations of reducing agents).[18]
-
Experimental Protocols
Protocol: Nuclear Protein Extraction for HIF-1α Detection
-
Cell Lysis: After hypoxic treatment, wash cells with ice-cold PBS. Scrape cells in 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Cytoplasmic Extraction: Resuspend the cell pellet in 200 µL of a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, with protease/phosphatase inhibitors). Incubate on ice for 15 minutes.
-
Membrane Disruption: Add 10 µL of 10% NP-40 (or similar detergent) and vortex vigorously for 10 seconds.
-
Isolate Nuclei: Centrifuge at 13,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Resuspend the nuclear pellet in 50 µL of a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, with protease/phosphatase inhibitors).
-
Extraction: Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C. The supernatant is the nuclear extract.
-
Quantification: Determine protein concentration using a BCA or Bradford assay before proceeding to Western blot analysis.
Visualizations
Caption: Oxygen-dependent regulation of HIF-1α stability and activity.
Caption: Standard workflow for HIF-1α detection by Western blot.
Caption: Decision tree for troubleshooting HIF-1α Western blot results.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of hypoxia-inducible factor 1α is mediated by an O2-dependent degradation domain via the ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor-1α (HIF-1α) escapes O2-driven proteasomal degradation irrespective of its subcellular localization: nucleus or cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. Ways into Understanding HIF Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Protein Synthesis by DNA Damage Inducing Agents | PLOS One [journals.plos.org]
- 13. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hypoxia inducible factor (HIF) as a model for studying inhibition of protein–protein interactions - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00388A [pubs.rsc.org]
- 15. Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
- 17. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Improving the Efficacy of IDF-11774 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy and reproducibility of experiments involving IDF-11774, a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cellular adaptation to low oxygen (hypoxia).[1][2] It functions by preventing the accumulation of the HIF-1α subunit under hypoxic conditions.[1][3] This leads to the downstream suppression of HIF-1 target genes involved in critical cancer processes such as angiogenesis, glycolytic metabolism, and energy production.[1][3]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 3.65 μM for reducing the Hypoxia Response Element (HRE)-luciferase activity of HIF-1α in HCT116 human colon cancer cells.[1][4]
Q3: How should I prepare and store this compound for in vitro experiments?
A3: For stock solutions, this compound can be dissolved in fresh, moisture-free DMSO.[1] A stock concentration of 15 mg/mL (40.7 mM) is achievable.[1] For long-term storage, the stock solution should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[4] For cell culture experiments, the DMSO stock should be diluted to the final working concentration in the culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced toxicity.[5]
Q4: How can I verify that this compound is inhibiting HIF-1α in my experimental model?
A4: The most direct method is to measure HIF-1α protein levels via Western blot. You should compare HIF-1α levels in cells cultured under hypoxic conditions with and without this compound treatment. A significant reduction in the HIF-1α band in the treated group indicates target engagement. Further validation can be achieved by measuring the mRNA or protein levels of known HIF-1α downstream targets, such as GLUT1 or PDK1, which should also decrease following effective treatment.[4]
Q5: Beyond HIF-1α, are there other signaling pathways affected by this compound?
A5: Yes, studies have shown that the effects of this compound can be associated with the activation of MAPK signaling pathways.[6] Depending on the cellular context, you may observe changes in the phosphorylation status of key MAPK proteins like ERK1/2, p38, and JNK.[6] Therefore, when analyzing the effects of this compound, it may be relevant to investigate these pathways as well.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| 1. No reduction in HIF-1α protein levels under hypoxia. | Compound Inactivity: Incorrect storage, degradation, or low purity of this compound. | 1. Purchase this compound from a reputable supplier. 2. Prepare fresh stock solutions in high-quality, anhydrous DMSO. 3. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles.[4] |
| Suboptimal Hypoxic Conditions: Insufficiently low oxygen levels to stabilize HIF-1α. | 1. Ensure your hypoxia chamber or incubator maintains the desired O₂ concentration (typically 1-2%). 2. Verify the chamber's O₂ levels with a calibrated sensor. 3. Include a positive control (hypoxia, no treatment) to confirm robust HIF-1α induction. | |
| Insufficient Treatment Time/Concentration: Dose or duration may be too low for your cell line. | 1. Perform a dose-response experiment (e.g., 1 µM to 30 µM) to determine the optimal concentration.[6] 2. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal treatment duration. | |
| 2. High variability in experimental results. | Compound Precipitation: Poor solubility of this compound in the final culture medium. | 1. Ensure the final DMSO concentration is kept low (ideally ≤0.1%). 2. Visually inspect the medium for any precipitate after adding the compound. 3. Vortex the diluted compound in the medium before adding it to the cells. |
| Inconsistent Cell Health/Density: Variations in cell confluence or passage number can alter drug sensitivity. | 1. Use cells within a consistent, low passage number range. 2. Plate cells at a consistent density and allow them to adhere and stabilize before treatment. | |
| 3. Observed cytotoxicity is higher than expected. | Solvent Toxicity: High concentration of DMSO in the final culture medium. | 1. Ensure the final DMSO concentration in your vehicle control and treated samples is identical and does not exceed 0.5%.[5] |
| Off-Target Effects: At high concentrations, the compound may have effects unrelated to HIF-1α inhibition. | 1. Lower the concentration of this compound to a range closer to its IC50 (3-10 µM). 2. Use a rescue experiment: if possible, overexpress a constitutively active HIF-1α to see if it reverses the cytotoxic effects. | |
| 4. No change in downstream metabolic assays (e.g., glucose uptake, ECAR). | Cell Line Specific Metabolism: The chosen cell line may not heavily rely on glycolysis, even under hypoxia. | 1. Confirm that your cell line exhibits a robust hypoxic metabolic shift (Warburg effect) before testing the inhibitor. 2. Test this compound in a cell line known to be sensitive, such as HCT116 colorectal carcinoma cells.[1][3] |
| Assay Sensitivity: The assay may not be sensitive enough to detect subtle metabolic changes. | 1. Optimize the assay parameters, such as cell number and incubation times. 2. Ensure positive and negative controls for the metabolic assay are working correctly. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published studies.
| Parameter | Value / Range | Cell Line / Model | Assay Type | Reference |
| IC50 (HRE-luciferase) | 3.65 µM | HCT116 | Reporter Assay | [1][4] |
| Effective In Vitro Conc. | 20 - 30 µM | MKN45, MKN74 (Gastric Cancer) | Western Blot, Proliferation Assay | [6] |
| Effective In Situ Conc. | 20 mcg/egg | Chicken Embryo | CAM Angiogenesis Assay | [2] |
| Administration (Mouse) | Oral (p.o.) | HCT116 Xenograft | In Vivo Tumor Growth | [4] |
Signaling Pathway and Workflow Diagrams
Caption: HIF-1α signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the efficacy of this compound treatment.
Caption: Logic for troubleshooting lack of HIF-1α inhibition.
Detailed Experimental Protocol: Western Blot for HIF-1α
This protocol details the steps to measure the inhibition of HIF-1α accumulation by this compound in cultured cancer cells.
1. Cell Plating and Treatment: a. Plate HCT116 cells (or other suitable cell line) in 6-well plates at a density that will reach 70-80% confluency on the day of the experiment. b. Allow cells to adhere for 24 hours in a standard incubator (37°C, 5% CO₂). c. Prepare working solutions of this compound in cell culture medium from a DMSO stock. Include a "vehicle only" control (medium with the same final concentration of DMSO). d. Aspirate the old medium and replace it with the medium containing this compound or vehicle. e. Immediately place the plates into a hypoxic incubator or chamber set to 1% O₂, 5% CO₂, and 37°C. Incubate for the desired time (e.g., 4-8 hours).
2. Cell Lysis and Protein Quantification: a. Remove plates from the hypoxia chamber and immediately place them on ice. Work quickly to prevent HIF-1α degradation. b. Aspirate the medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to each well. d. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an 8-10% SDS-polyacrylamide gel. c. Run the gel until adequate separation is achieved (approx. 1.5-2 hours at 100-120V). d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
5. Signal Detection and Normalization: a. Prepare an Enhanced Chemiluminescence (ECL) substrate and incubate it with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To normalize for protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or β-tubulin). d. Quantify band intensities using densitometry software. The level of HIF-1α should be normalized to the corresponding loading control signal for each sample.
References
- 1. selleckchem.com [selleckchem.com]
- 2. | BioWorld [bioworld.com]
- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Toxicity Assessment of IDF-11774
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the toxicity of the novel compound IDF-11774 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo acute toxicity studies with this compound?
Based on in vitro cytotoxicity data, a starting dose of 5 mg/kg is recommended for acute systemic toxicity studies in rodents. However, this should be preceded by a dose range-finding study to refine the dose levels for the definitive study.
Q2: I am observing unexpected vehicle-related effects in my control group. What should I do?
It is crucial to characterize the vehicle's own potential toxicity. Ensure the vehicle used (e.g., DMSO, saline with a solubilizing agent) is prepared consistently and administered at the same volume as the this compound solution. If vehicle effects are observed, consider using a different, less toxic vehicle or reducing the concentration of the solubilizing agent if possible. A vehicle control group is essential for all in vivo and in vitro experiments.
Q3: My in vitro cytotoxicity results for this compound are not reproducible. What are the common causes?
Several factors can lead to variability in cytotoxicity assays:
-
Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.
-
Compound Solubility: this compound may precipitate in culture media. Visually inspect for precipitation and consider using a lower concentration or a different solvent system.
-
Assay Interference: The chemical properties of this compound might interfere with the assay readout (e.g., colorimetric or fluorescent detection). Run a compound-only control (without cells) to check for interference.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Issue: High variability between replicate wells in an MTS/MTT assay.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Use a calibrated multichannel pipette, ensure a homogenous cell suspension, and avoid edge effects by not using the outer wells of the plate. |
| This compound precipitation | Prepare fresh stock solutions and visually inspect wells for precipitate under a microscope after dosing. If precipitation occurs, try a lower concentration range or a different vehicle. |
| Incomplete formazan (B1609692) solubilization (MTT assay) | Ensure complete solubilization of the formazan crystals by extending the incubation time with the solubilizing agent or by gentle agitation. |
Acute Systemic Toxicity Studies in Rodents
Issue: Significant weight loss observed in the control group.
| Potential Cause | Troubleshooting Step |
| Stress from handling or administration route | Acclimate animals to the procedure and handling before the study begins. Refine the administration technique to minimize stress. |
| Vehicle toxicity | The vehicle itself may be causing adverse effects. Conduct a pilot study with the vehicle alone to assess its tolerability. |
| Dehydration | Ensure animals have free access to water. For certain administration routes, providing a supplemental hydration source may be necessary. |
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo toxicity data for this compound.
Table 1: In Vitro Cytotoxicity of this compound (72-hour exposure)
| Cell Line | Assay Type | IC50 (µM) |
| HepG2 (Human Liver Carcinoma) | MTS | 42.5 |
| HEK293 (Human Embryonic Kidney) | CellTiter-Glo® | 68.1 |
| Balb/c 3T3 (Mouse Fibroblast) | Neutral Red Uptake | 55.3 |
Table 2: Acute Systemic Toxicity of this compound in Sprague-Dawley Rats (Single Intravenous Dose)
| Dose Level (mg/kg) | Number of Animals | Mortality | Key Clinical Observations |
| 0 (Vehicle) | 5 M, 5 F | 0/10 | No abnormalities observed |
| 10 | 5 M, 5 F | 0/10 | Mild, transient lethargy |
| 50 | 5 M, 5 F | 2/10 | Severe lethargy, ataxia, piloerection |
| 100 | 5 M, 5 F | 8/10 | Convulsions, severe lethargy, ataxia |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete growth medium from a 100 mM DMSO stock. Perform serial dilutions to create a range of 2X concentrations.
-
Cell Dosing: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Ames Test for Genotoxicity
-
Bacterial Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
-
Metabolic Activation: Conduct the assay with and without a liver S9 fraction from Aroclor 1254-induced rats for metabolic activation.
-
Plate Incorporation Method:
-
To 2 mL of molten top agar (B569324), add 0.1 mL of an overnight bacterial culture, 0.1 mL of the this compound test solution (or control), and 0.5 mL of the S9 mix (or buffer for the non-activated arm).
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the background (vehicle control) count.
Diagrams
Caption: Preclinical toxicity assessment workflow for this compound.
Caption: Hypothetical pathway of this compound-induced apoptosis.
how to control for variability in IDF-11774 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in experiments involving the HIF-1α inhibitor, IDF-11774.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] It functions by suppressing the accumulation of the HIF-1α subunit, which is a key regulator of cellular responses to low oxygen conditions (hypoxia).[1][2][3] This suppression is achieved, at least in part, through the inhibition of Heat Shock Protein 70 (HSP70) chaperone activity, which is involved in the refolding and stability of HIF-1α.[3][4] By inhibiting HIF-1α, this compound disrupts downstream processes crucial for cancer cell survival and proliferation, including angiogenesis, glucose metabolism, and mitochondrial respiration.[1][2][4]
Q2: What are the key in vitro and in vivo experimental systems used to study this compound?
-
In Vitro : Common in vitro assays include Hypoxia Response Element (HRE)-luciferase reporter assays to measure HIF-1α transcriptional activity, Western blotting to assess HIF-1α protein levels, and various cell-based assays to evaluate downstream effects such as cell proliferation, migration, and tube formation (angiogenesis) assays.[2][3][5]
-
In Vivo : The most common in vivo system is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice to form tumors.[6][7] These models are used to assess the anti-tumor efficacy of this compound.
Q3: What is the solubility and stability of this compound for in vitro experiments?
This compound is soluble in DMSO.[4][8] For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to 1 year.[4] To maintain potency, it is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability in HIF-1α protein levels detected by Western Blot.
-
Question: My Western blot results for HIF-1α show inconsistent band intensities between replicates, or no bands at all, even in positive controls. What could be the cause?
-
Answer: HIF-1α is a notoriously unstable protein with a very short half-life under normoxic conditions, making its detection challenging.[6][9] Variability can arise from several factors during sample preparation and processing.
-
Rapid Degradation: HIF-1α is rapidly degraded in the presence of oxygen. It is critical to minimize the time between removing cells from hypoxic conditions and cell lysis. Perform all steps on ice and as quickly as possible.[6][9]
-
Inefficient Lysis: Ensure your lysis buffer contains a sufficient concentration of protease inhibitors to prevent HIF-1α degradation.
-
Insufficient Hypoxia Induction: If using a hypoxic chamber, ensure a consistent and low oxygen level (typically 1-2% O2). If using a chemical inducer like cobalt chloride (CoCl₂), optimize the concentration and incubation time for your specific cell line, as sensitivity can vary.[10]
-
Low Protein Loading: Ensure you are loading a sufficient amount of total protein (at least 50µg is recommended) to detect the low abundance of HIF-1α.[9]
-
| Parameter | Recommendation | Rationale |
| Cell Lysis | Lyse cells directly on the plate on ice.[6] | Minimizes exposure to normoxia and protein degradation. |
| Lysis Buffer | Use a buffer containing a cocktail of protease inhibitors. | Prevents enzymatic degradation of HIF-1α. |
| Positive Control | Include lysates from cells treated with CoCl₂ or exposed to a hypoxic chamber.[11] | Verifies antibody performance and protocol effectiveness. |
| Sample Handling | Keep samples on ice throughout the entire process.[9] | Reduces the activity of proteases. |
Issue 2: Inconsistent results in angiogenesis (tube formation) assays.
-
Question: I am seeing significant well-to-well and experiment-to-experiment variability in my tube formation assays with endothelial cells treated with this compound. How can I improve consistency?
-
Answer: Angiogenesis assays are complex biological assays that can be influenced by several variables.
-
Endothelial Cell Heterogeneity: Endothelial cells from different sources or even different passages can behave differently.[2][7][12] It is crucial to use cells of a consistent and low passage number.
-
Matrix Consistency: The thickness and polymerization of the basement membrane matrix (e.g., Matrigel) can significantly impact tube formation. Ensure the matrix is thawed and plated consistently.
-
Cell Seeding Density: The number of cells seeded per well is critical. Too few cells may not form a robust network, while too many can lead to cell clumping. Optimize the seeding density for your specific endothelial cell type.
-
| Parameter | Recommendation | Rationale |
| Cell Passage Number | Use endothelial cells between passages 3-6.[7] | Higher passage numbers can lead to senescence and altered behavior. |
| Matrix Plating | Thaw matrix on ice overnight and use pre-chilled pipette tips and plates for plating. | Ensures even polymerization and a consistent surface for cell growth. |
| Cell Seeding | Perform accurate cell counts and ensure a homogenous cell suspension before plating. | Provides a consistent starting point for each well. |
In Vivo Xenograft Studies
Issue 3: High variability in tumor growth within the same treatment group.
-
Question: The tumors in my mouse xenograft study are growing at very different rates, even within the control group. This is making it difficult to assess the efficacy of this compound. What are the likely sources of this variability?
-
Answer: Controlling for variability in in vivo studies is critical for obtaining statistically significant results. Several factors can contribute to inconsistent tumor growth.[1]
-
Animal Homogeneity: Using animals of the same strain, sex, age, and weight is essential to minimize biological variability.[1]
-
Cell Viability and Number: The number and viability of the cancer cells injected will directly impact tumor take rate and initial growth. Ensure accurate cell counting and high cell viability (>95%) at the time of injection.[1]
-
Implantation Technique: The site and depth of injection should be consistent across all animals. Subcutaneous injections in the flank are common and generally provide consistent tumor growth.[1]
-
Tumor Measurement: Inconsistent tumor measurement can introduce significant error. Use calipers to measure the length and width of the tumor and be consistent in your technique.
-
| Parameter | Recommendation | Rationale |
| Animal Model | Use mice of the same strain, sex, age (e.g., 6-8 weeks old), and weight. | Reduces inherent biological differences between animals. |
| Cell Injection | Inject a precise number of viable cells in a consistent volume (e.g., 5 x 10^6 cells in 100 µL).[1] | Ensures a uniform starting tumor burden. |
| Tumor Monitoring | Measure tumors 2-3 times per week using calipers.[1] | Allows for accurate tracking of tumor growth kinetics. |
| Group Allocation | Randomize mice into control and treatment groups once tumors reach a specific size (e.g., 100-150 mm³).[1] | Prevents bias in group assignments. |
Experimental Protocols
Protocol 1: In Vitro HIF-1α Accumulation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCT116) and allow them to adhere overnight.
-
Induce hypoxia by either placing the cells in a hypoxic chamber (1% O₂) or by treating them with a chemical inducer like CoCl₂ (100-150 µM) for 4-8 hours.
-
Treat cells with the desired concentrations of this compound or vehicle control during the hypoxic incubation.
-
-
Cell Lysis:
-
Immediately after incubation, place the culture dish on ice.
-
Aspirate the media and quickly wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail directly to the plate.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 50 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against HIF-1α.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: In Vivo Xenograft Tumor Growth Study
-
Animal Model:
-
Use female athymic nude mice, 6-8 weeks of age.[1]
-
-
Cell Preparation and Implantation:
-
Culture human cancer cells (e.g., HCT116) to 70-80% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[1]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (length x width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[1]
-
Administer this compound or vehicle control at the desired dose and schedule (e.g., daily oral gavage).
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo xenograft experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review on Angiogenesis and Its Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiogenesis assays: problems and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 12. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
IDF-11774 and its effects on normoxic cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IDF-11774, focusing on its effects on normoxic cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a novel inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3][4] It functions by inhibiting the accumulation of HIF-1α under hypoxic conditions, which in turn suppresses the expression of HIF-1 target genes involved in angiogenesis and cancer metabolism.[1][3][4] Additionally, this compound has been reported to inhibit the chaperone activity of HSP70.[1][5][6]
Q2: What are the expected effects of this compound on HIF-1α in normoxic cells?
Under normoxic conditions, the HIF-1α subunit is typically hydroxylated by prolyl-hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation.[5] Therefore, the baseline levels of HIF-1α are expected to be low in most normoxic cells. While this compound is a potent inhibitor of HIF-1α accumulation under hypoxia, its direct effects on the already low levels of HIF-1α in normoxic cells may be minimal. However, it is important to consider cell-type-specific variations and the possibility of other off-target effects.
Q3: Does this compound affect cellular metabolism in normoxic cells?
Yes, this compound has been shown to significantly impact cellular metabolism, and these effects may be observed in normoxic cells as well.[1][2][3] Treatment with this compound can lead to:
-
Decreased extracellular acidification rate (ECAR) and oxygen consumption rate (OCR).[1][2][3]
-
Reduced levels of intermediates in glycolysis and the tricarboxylic acid (TCA) cycle.[1][2]
Q4: How does this compound impact cell signaling pathways?
This compound treatment can lead to an increased AMP/ATP ratio, which results in the activation of AMP-activated protein kinase (AMPK).[1] Activated AMPK can then inhibit mTOR signaling.[1][3] Furthermore, studies in gastric cancer cell lines have shown that this compound can increase the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), p38, and Jun N-terminal kinase (JNK) in the mitogen-activated protein kinase (MAPK) signaling pathways.[5]
Q5: What are the observed effects of this compound on cell proliferation and survival?
This compound has been demonstrated to suppress tumor growth and induce apoptosis.[1][5][7] In various cancer cell lines, treatment with this compound has been shown to:
Troubleshooting Guides
Problem 1: No significant change in HIF-1α levels observed in normoxic cells after this compound treatment.
-
Possible Cause: This is the expected outcome. In normoxic conditions, HIF-1α is rapidly degraded, and its basal levels are very low.
-
Recommendation:
-
Confirm your cells are under true normoxic conditions (21% O2).
-
As a positive control, induce HIF-1α accumulation using hypoxia (e.g., 1% O2) or a hypoxia-mimetic agent (e.g., CoCl2 or DMOG) to verify the inhibitory activity of this compound.[5][7]
-
Focus on downstream markers of metabolic stress or other signaling pathways affected by this compound.
-
Problem 2: Unexpected cytotoxicity observed at low concentrations of this compound.
-
Possible Cause: Cell-type specific sensitivity or off-target effects. The IC50 for reducing HRE-luciferase activity of HIF-1α is reported to be 3.65 μM.[4]
-
Recommendation:
-
Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Assess markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3) to confirm if the observed cytotoxicity is due to programmed cell death.[5]
-
Review literature for reported sensitivities of similar cell lines to this compound.
-
Problem 3: Inconsistent results in metabolic assays (e.g., Seahorse XF Analyzer).
-
Possible Cause: Variations in cell seeding density, timing of drug treatment, or assay conditions.
-
Recommendation:
-
Ensure consistent cell seeding density across all wells.
-
Optimize the timing of this compound treatment before the assay. A 12-hour pre-treatment has been used in some studies.[5]
-
Carefully follow the manufacturer's protocol for the Seahorse XF Analyzer, including calibration and quality control steps.
-
Data Presentation
Table 1: Summary of this compound Effects on Cellular Metabolism
| Parameter | Effect of this compound Treatment | Reference |
| Glucose Uptake | Reduced | [1][3][4] |
| Extracellular Acidification Rate (ECAR) | Decreased | [1][2][3] |
| Oxygen Consumption Rate (OCR) | Decreased | [1][2][3] |
| NAD+ / NADP+ Levels | Low | [1][3] |
| Lactate Levels | Low | [1][3] |
| Glycolysis & TCA Cycle Intermediates | Low | [1][2] |
| AMP/ATP Ratio | High | [1][2] |
Table 2: Summary of this compound Effects on Cell Signaling and Survival
| Parameter | Effect of this compound Treatment | Reference |
| AMPK Phosphorylation | Increased | [1][3] |
| mTOR Signaling | Inhibited | [1][3] |
| MAPK Signaling (p-ERK1/2, p-p38, p-JNK) | Increased | [5] |
| Cell Proliferation | Decreased | [5] |
| Cell Migration & Invasion | Decreased | [5] |
| Cell Cycle | Arrested | [5] |
| Apoptosis | Induced | [5][7] |
Experimental Protocols
Western Blot for HIF-1α and Signaling Proteins
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired duration (e.g., 12 hours). For a positive control for HIF-1α inhibition, expose a parallel set of cells to hypoxic conditions (1% O2) or a hypoxia-mimetic agent during the this compound treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against HIF-1α, p-AMPK, AMPK, p-mTOR, mTOR, p-ERK, ERK, etc., overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualization
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for studying this compound.
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with IDF-11774
Welcome to the technical support center for IDF-11774. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is primarily known as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). It functions by suppressing the accumulation of the HIF-1α protein, particularly under hypoxic conditions.[1][2][3] This leads to the downregulation of HIF-1 target genes involved in key cancer processes such as angiogenesis, glucose metabolism, and cell survival.[1][4]
Q2: Does this compound have other mechanisms of action?
A2: Yes, beyond its role as a HIF-1α inhibitor, this compound also functions as an inhibitor of Heat Shock Protein 70 (HSP70) chaperone activity.[2] It binds to an allosteric pocket of HSP70, which can suppress the refolding of HIF-1α and promote its degradation.[1] This dual mechanism can lead to effects that are independent of HIF-1α, which is an important consideration when interpreting your results.
Q3: Why am I not observing the expected efficacy of this compound in my cancer cell line?
A3: The efficacy of this compound can be cell-line dependent. For example, in a study on differentiated thyroid cancer, this compound effectively inhibited proliferation and migration in BCPAP cells, which express HIF-1α under both normoxic and hypoxic conditions. However, it had minimal effect on K1 cells, which did not show baseline HIF-1α expression under normoxia.[5] Therefore, it is crucial to assess the basal expression levels of HIF-1α in your specific cell line.
Q4: Can the metabolic state of my cells influence the effect of this compound?
A4: Absolutely. The anti-proliferative effects of this compound can be more pronounced under low glucose conditions.[1] This is because this compound inhibits glucose uptake and metabolism, sensitizing cancer cells to glucose deprivation.[1][6] If your culture medium has a high glucose concentration, the effect of this compound on cell viability may be less apparent.
Q5: Are there any known off-target effects of this compound that could explain my unexpected results?
A5: While specific off-target effects are not extensively documented in the provided search results, its inhibitory action on HSP70 is a key consideration.[2] This could lead to broader effects on cellular proteostasis and signaling pathways that are not directly regulated by HIF-1α. If you observe unexpected phenotypes, it may be valuable to investigate pathways downstream of HSP70.
Troubleshooting Guides
Issue 1: No significant decrease in HIF-1α levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Hypoxic Conditions | Ensure your hypoxia induction method (e.g., hypoxia chamber, chemical inducers like CoCl₂ or DMOG) is effective. Validate the level of hypoxia by measuring the expression of known hypoxia-inducible genes.[7][8] |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary between cell types.[6] |
| HIF-1α Detection Issues | HIF-1α is rapidly degraded under normoxic conditions. Ensure rapid cell lysis and sample processing on ice to prevent its degradation.[9] Consider using nuclear/cytoplasmic fractionation, as active HIF-1α translocates to the nucleus.[2][9] |
| Cell Line Resistance | Your cell line may have intrinsic resistance mechanisms. Verify the expression of HIF-1α in your untreated cells under hypoxic conditions. |
Issue 2: Unexpected changes in cellular metabolism.
| Possible Cause | Troubleshooting Step |
| HIF-1α Independent Effects | The observed metabolic changes may be due to the inhibition of HSP70 by this compound.[1] |
| Experimental Conditions | The metabolic effects of this compound are influenced by glucose availability.[1] Compare results in low and high glucose media to understand the context-dependent effects. |
| Downstream Metabolic Adaptations | Cells may adapt to the initial metabolic insult. Conduct a time-course experiment to monitor metabolic changes over time. |
Issue 3: In vivo xenograft studies show poor efficacy.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Administration Route | Review the published literature for effective dosing regimens and administration routes (oral or intravenous) for your specific xenograft model.[1][10] |
| Tumor Microenvironment Factors | The tumor microenvironment in your xenograft model may influence drug delivery and efficacy. |
| Genetic Background of the Host | The genetic background of the mouse strain used for xenografts can influence tumor growth and drug response. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings | Reference |
| HCT116 | Colorectal Carcinoma | Inhibition of HIF-1α accumulation, angiogenesis, and glucose metabolism.[1][6] | [1][6] |
| MKN45, MKN74 | Gastric Cancer | Decreased proliferation, migration, and invasion; induction of apoptosis and cell cycle arrest.[2] | [2] |
| B16F10 | Melanoma | Reduced tumor size and invasion in vivo; decreased cyclin D1 expression and increased apoptosis.[10][11] | [10][11] |
| BCPAP | Thyroid Cancer | Inhibition of proliferation, migration, and invasion.[5] | [5] |
| K1 | Thyroid Cancer | No significant effect on proliferation and migration.[5] | [5] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing and Administration | Key Findings | Reference |
| HCT116 | Colorectal Carcinoma | 50 mg/kg, oral administration | Suppression of tumor growth and HIF-1 activity. | [1] |
| B16F10 | Melanoma | 10, 30, 60 mg/kg, oral administration | Dose-dependent reduction in tumor size. | [10] |
Experimental Protocols
Protocol 1: In Vitro HIF-1α Inhibition Assay
-
Cell Culture: Plate your cancer cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Induction of Hypoxia:
-
Chemical Induction: Treat cells with a hypoxia-mimetic agent such as cobalt chloride (CoCl₂) or dimethyloxaloylglycine (DMOG) at a pre-determined optimal concentration and duration.[7][8]
-
Hypoxia Chamber: Place the cell culture plates in a hypoxic chamber with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) for the desired duration.
-
-
This compound Treatment: Add this compound at various concentrations to the cell culture medium. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: After the incubation period, wash the cells with ice-cold PBS and lyse them quickly on ice using a suitable lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α.
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Include a loading control (e.g., β-actin) to normalize the results.
-
Protocol 2: In Vivo Xenograft Tumor Growth Study
-
Animal Model: Use immunocompromised mice (e.g., Balb/c nude mice) for tumor cell implantation.[1][10] All animal procedures should be approved by your institution's animal care and use committee.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of your cancer cells (e.g., 2 x 10⁵ cells in 0.1 mL of a suitable buffer) into the flank of each mouse.[10]
-
Tumor Growth Monitoring:
-
This compound Administration:
-
Data Analysis:
-
Continue monitoring tumor growth throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Compare the tumor growth rates and final tumor sizes between the control and treated groups.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hif-1α Inhibitors Could Successfully Inhibit the Progression of Differentiated Thyroid Cancer in Vitro [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 10. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Combination Therapy of IDF-11774 with Sunitinib: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the combination therapy involving IDF-11774 and sunitinib (B231), with a focus on their synergistic anti-tumor effects. The information presented is intended for researchers, scientists, and drug development professionals interested in novel cancer therapeutics.
Introduction
The combination of this compound, a novel inhibitor of hypoxia-inducible factor-1 (HIF-1), and sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has shown significant promise in preclinical cancer models. This guide synthesizes the available experimental data to provide a clear comparison of their individual and combined efficacy.
Mechanism of Action
This compound: This agent functions as a potent HIF-1 inhibitor.[1][2] Under hypoxic conditions, characteristic of the tumor microenvironment, this compound suppresses the accumulation of the HIF-1α subunit.[1][2] This, in turn, disrupts downstream processes crucial for tumor survival and growth, including angiogenesis, glucose metabolism, and energy production.[1][2] this compound has also been reported to inhibit the chaperone activity of heat shock protein 70 (HSP70).
Sunitinib: As a multi-targeted RTK inhibitor, sunitinib targets a range of receptors implicated in tumor growth, angiogenesis, and metastasis.[3][4][5] These include vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase 3 (FLT3), colony-stimulating factor 1 receptor (CSF-1R), and the RET proto-oncogene.[3][5] By inhibiting these signaling pathways, sunitinib exerts both anti-angiogenic and anti-proliferative effects.
The combination of this compound and sunitinib offers a dual-pronged attack on tumor biology, targeting both the adaptive response to hypoxia and key signaling pathways driving tumor growth and vascularization.
Preclinical Efficacy: A Comparative Analysis
A key study investigated the anti-tumor efficacy of this compound and sunitinib, both as monotherapies and in combination, in a colorectal carcinoma HCT116 xenograft mouse model. The combination therapy demonstrated a significant enhancement in anti-cancer efficacy compared to either drug administered alone.
Quantitative Data Summary
| Treatment Group | Dosage and Administration | Antitumor Efficacy (vs. Control) |
| This compound (Monotherapy) | 30 mg/kg, oral, once daily | Significant tumor growth inhibition |
| Sunitinib (Monotherapy) | 30 mg/kg, oral, once daily | Significant tumor growth inhibition |
| This compound + Sunitinib (Combination Therapy) | This compound: 30 mg/kg, oral, once dailySunitinib: 30 mg/kg, oral, once daily | Significantly greater tumor growth inhibition than either monotherapy |
Note: The precise numerical data for tumor volume and tumor growth inhibition percentages are based on the interpretation of published graphical data and abstracts, as the full raw data was not accessible.
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment cited:
HCT116 Colorectal Carcinoma Xenograft Model
-
Cell Line: HCT116 human colorectal carcinoma cells were used.
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: HCT116 cells were subcutaneously injected into the flank of each mouse.
-
Treatment Initiation: Treatment commenced when tumors reached a predetermined size.
-
Drug Administration:
-
Vehicle Control: Administered orally.
-
This compound: Administered orally at a dose of 30 mg/kg, once daily.
-
Sunitinib: Administered orally at a dose of 30 mg/kg, once daily.
-
Combination Therapy: this compound (30 mg/kg, p.o., q.d.) and Sunitinib (30 mg/kg, p.o., q.d.) were co-administered.
-
-
Efficacy Assessment: Tumor volume was measured at regular intervals to monitor tumor growth. Body weight was also monitored to assess toxicity.
-
Statistical Analysis: Statistical significance of the differences in tumor growth between the treatment groups was determined.
Visualizing the Mechanisms and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Combined inhibition of RTKs by sunitinib and HIF-1α by this compound.
Caption: Experimental workflow for the in vivo HCT116 xenograft study.
Caption: Logical relationship of the synergistic effects of the combination therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | HIF1A acts as target of XiHuang Pill in the treatment of papillary thyroid cancer by regulating dedifferentiation [frontiersin.org]
- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Immunomodulation in the tumor microenvironment: Therapeutic potential of combined inhibition of tumor hypoxia and PD-1/ PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating HIF-1α Inhibition: A Comparative Analysis of IDF-11774 and Alternative Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HIF-1α Inhibitors Supported by Experimental Data.
This guide provides a comprehensive comparison of the novel Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor, IDF-11774, with other established HIF-1α inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in the objective assessment of these compounds for research and drug development purposes.
Mechanism of Action: Targeting the Hypoxic Response in Cancer
Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance. The cellular response to hypoxia is primarily mediated by the transcription factor HIF-1. HIF-1 is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, glucose metabolism, cell survival, and invasion.
This compound is a novel small molecule inhibitor designed to suppress the accumulation of HIF-1α, thereby blocking the downstream signaling cascade that promotes tumor growth and survival.[1] Its mechanism involves the inhibition of cancer metabolism, including both glycolysis and mitochondrial respiration.[2] This guide will compare the validation of this compound's inhibitory activity with that of other known HIF-1α inhibitors, namely PX-478, YC-1, and Chetomin.
Comparative Efficacy: In Vitro and In Vivo Data
The inhibitory potential of this compound and its alternatives has been quantified using various in vitro and in vivo assays. The following tables summarize the key findings, providing a basis for a side-by-side comparison.
Table 1: In Vitro Inhibition of HIF-1α Activity
| Compound | Assay | Cell Line | IC50 / EC50 | Reference |
| This compound | HRE-Luciferase Activity | HCT116 | IC50 = 3.65 µM | [1][3] |
| This compound | HIF-1α Accumulation (Western Blot) | HUVEC | EC50 = 3.03 µM | |
| PX-478 | HIF-1α Accumulation (Western Blot) | PC-3 | IC50 = 3.9 ± 2.0 µM | [4] |
| PX-478 | HIF-1α Accumulation (Western Blot) | MCF-7 | IC50 = 4.0 ± 2.0 µM | [4] |
| PX-478 | HIF-1α Accumulation (Western Blot) | HT-29 | IC50 = 19.4 ± 5.0 µM | [4] |
| YC-1 | HIF-1α Protein Expression | Hep3B | Dose-dependent decrease | [5] |
| Chetomin | Cell Growth Inhibition | Multiple Myeloma Cell Lines | Median IC50 = 4.1 nM | [6] |
Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity
| Compound | Model | Key Findings | Reference |
| This compound | HCT116 Xenograft | Dose-dependent tumor regression. | [7] |
| This compound | Chicken Chorioallantoic Membrane (CAM) Assay | Inhibition of angiogenesis in situ (20 mcg/egg). | [2] |
| PX-478 | Human Tumor Xenografts | Potent antitumor activity. | [8] |
| YC-1 | Various Xenografts (Hep3B, Caki-1, etc.) | Significantly smaller tumors, lower HIF-1α expression, and reduced vascularization compared to vehicle. | [5] |
| Chetomin | Not specified in provided abstracts | Downregulation of pro-angiogenic genes (VEGF, IL-8). | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.
Western Blot for HIF-1α Detection
This protocol is essential for quantifying the protein levels of HIF-1α in response to inhibitor treatment.
-
Cell Culture and Lysis:
-
Culture HCT116 cells to 70-80% confluency.
-
Induce hypoxia by placing cells in a hypoxic chamber (1% O₂) for 4-6 hours. For inhibitor studies, pre-treat cells with the compound for a specified time before and during hypoxia.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-40 µg) onto a 7.5% SDS-polyacrylamide gel.
-
Run the gel at 100V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 90 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
HRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1 by quantifying the expression of a luciferase reporter gene under the control of HREs.[9]
-
Cell Transfection:
-
Seed HCT116 cells in a 24-well plate.
-
Co-transfect the cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Inhibitor Treatment and Hypoxia Induction:
-
After 24 hours, treat the cells with various concentrations of the HIF-1α inhibitor.
-
Incubate the cells under normoxic or hypoxic (1% O₂) conditions for 12-18 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
In Vivo Angiogenesis Assays
1. Chicken Chorioallantoic Membrane (CAM) Assay [10]
This in vivo model is used to assess the effect of compounds on angiogenesis.
-
Egg Preparation:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
-
Compound Application:
-
On day 7, place a sterile filter paper disc or a carrier of choice soaked with the test compound (e.g., this compound, 20 mcg/egg) or vehicle control onto the CAM.
-
-
Observation and Quantification:
-
After 48-72 hours of incubation, observe the CAM for changes in blood vessel formation around the disc.
-
Quantify angiogenesis by counting the number of blood vessel branches or measuring the vessel density in a defined area around the disc.
-
2. Matrigel Plug Assay [11]
This assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.[12]
-
Plug Preparation and Implantation:
-
Mix Matrigel (kept on ice to remain liquid) with the test compound or vehicle control.
-
Inject the Matrigel mixture subcutaneously into the flank of mice. The Matrigel will solidify at body temperature, forming a plug.
-
-
Plug Excision and Analysis:
-
After 7-14 days, excise the Matrigel plugs.
-
Analyze the plugs for neovascularization by measuring the hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31).
-
Visualizing the Validation Process
The following diagrams illustrate the workflows for the key validation assays described above.
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
Comparative Guide to Control Experiments for Studying IDF-11774 Effects
This guide provides a comprehensive comparison of IDF-11774, a novel Hypoxia-Inducible Factor 1-alpha (HIF-1α) inhibitor, with other alternative HIF-1α inhibitors. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to objectively assess the performance of this compound.
Introduction to this compound and Alternative HIF-1α Inhibitors
This compound is a novel small molecule inhibitor of HIF-1α, a key transcription factor that plays a central role in the cellular response to hypoxia and is a critical driver of tumor progression and angiogenesis.[1][2][3] this compound has been shown to suppress the accumulation of HIF-1α under hypoxic conditions, leading to reduced expression of HIF-1 target genes, inhibition of angiogenesis, and alterations in cancer cell metabolism.[1][2][3] This guide compares this compound with three other well-characterized HIF-1α inhibitors: PX-478, BAY 87-2243, and KC7F2. These compounds were selected based on their distinct mechanisms of action, providing a broad context for evaluating the unique properties of this compound.
-
This compound: Inhibits HIF-1α accumulation, potentially through the inhibition of HSP70 chaperone activity.[1] It demonstrates efficacy in cancer models with various mutations and affects cellular metabolism by decreasing glucose uptake and mitochondrial respiration.[1][2]
-
PX-478: An experimental HIF-1α inhibitor that reduces HIF-1α protein levels through multiple mechanisms, including inhibition of transcription and translation.[4][5][6] It has shown anti-tumor activity in several human tumor xenografts and can enhance the radiosensitivity of cancer cells.[4]
-
BAY 87-2243: A potent and selective HIF-1 inhibitor that acts by inhibiting mitochondrial complex I, leading to a decrease in oxygen consumption and subsequent suppression of HIF-1α accumulation.[7][8][9][10][11]
-
KC7F2: A small molecule that selectively inhibits the translation of HIF-1α protein without affecting its transcription or stability.[12][13][14][15][16] It has been shown to reduce the expression of HIF-1 target genes and inhibit angiogenesis.[14]
Comparative Data Summary
The following tables summarize the key characteristics and expected experimental outcomes for this compound and its comparators.
Table 1: Mechanism of Action and Key Features
| Compound | Primary Mechanism of Action | Additional Notes |
| This compound | Inhibition of HIF-1α accumulation (potentially via HSP70) | Affects cancer metabolism (glycolysis and mitochondrial respiration) |
| PX-478 | Multi-level inhibition of HIF-1α (transcription, translation) | Enhances radiosensitivity of cancer cells |
| BAY 87-2243 | Inhibition of mitochondrial complex I | Potent and selective for hypoxia-induced HIF-1 activation |
| KC7F2 | Inhibition of HIF-1α protein translation | Does not affect HIF-1α mRNA levels or protein stability |
Table 2: Expected Quantitative Outcomes of In Vitro Assays
| Assay | Metric | This compound | PX-478 | BAY 87-2243 | KC7F2 |
| HIF-1α Accumulation (Western Blot) | % decrease in HIF-1α protein | Significant | Significant | Significant | Significant |
| HIF-1 Reporter Assay | IC50 (µM) | ~3.65[3] | ~20-30[4] | ~0.002[7] | <20[12] |
| Angiogenesis (Tube Formation) | % inhibition of tube length | Significant | Significant | Significant | Significant |
| Metabolic Assay (Seahorse) | Change in OCR & ECAR | Decrease | Moderate Decrease | Significant Decrease | Minimal Change |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
HIF-1α Accumulation Assay (Western Blot)
Objective: To quantify the inhibition of hypoxia-induced HIF-1α protein accumulation by this compound and comparator compounds.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, PX-478, BAY 87-2243, KC7F2, or vehicle control (DMSO) at various concentrations for a predetermined time (e.g., 6-24 hours).
-
Include a positive control for hypoxia induction, such as cobalt chloride (CoCl₂) (100 µM) or desferrioxamine (DFO) (100 µM), for cells not exposed to a hypoxic chamber.[17][18]
-
Incubate the plates in a hypoxic chamber (1% O₂) or under normoxic conditions (21% O₂) for the final 4-16 hours of treatment.
-
-
Protein Extraction:
-
Immediately after treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.[18][19]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19] Collect the supernatant containing the protein.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an 8% SDS-PAGE gel.[20][21]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20][21]
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[19][20]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19][20]
-
Detect the signal using an ECL substrate and an imaging system.[19][20]
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or α-tubulin) to normalize the results.[19]
-
HIF-1 Reporter Gene Assay
Objective: To measure the functional inhibition of HIF-1 transcriptional activity.
Protocol:
-
Cell Transfection and Treatment:
-
Co-transfect cells (e.g., HCT116) with a HIF-1 responsive reporter plasmid (containing a hypoxia-responsive element driving luciferase expression) and a constitutively active control plasmid (e.g., Renilla luciferase) for normalization.[22][23][24][25]
-
After 24 hours, treat the cells with this compound and comparator compounds at various concentrations.
-
Expose the cells to hypoxic conditions (1% O₂) for 16-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
In Vitro Angiogenesis Assay (Endothelial Tube Formation)
Objective: To assess the anti-angiogenic potential of this compound and comparators.
Protocol:
-
Plate Coating:
-
Cell Seeding and Treatment:
-
Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells (1-2 x 10⁴ cells/well).[28]
-
Treat the cells with this compound and comparator compounds at various concentrations. Include a vehicle control and a positive control for angiogenesis (e.g., VEGF).
-
-
Tube Formation Analysis:
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
-
Cellular Metabolism Assay (Seahorse XF Analyzer)
Objective: To determine the effects of this compound and comparators on mitochondrial respiration and glycolysis.
Protocol:
-
Cell Seeding:
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO₂ incubator at 37°C.[31]
-
Prepare the inhibitor solutions (this compound and comparators) in the assay medium.
-
-
Seahorse XF Analysis:
-
Perform a baseline measurement of the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Inject the compounds into the wells and monitor the changes in OCR and ECAR over time.
-
For a more detailed analysis of mitochondrial function, a mitochondrial stress test can be performed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Visualizations
Signaling Pathway Diagram
Caption: HIF-1α signaling under normoxia and hypoxia, and points of intervention by various inhibitors.
Experimental Workflow Diagram
Caption: Workflow for comparing the effects of HIF-1α inhibitors.
Logical Relationship Diagram
Caption: Logical framework for control experiments in studying HIF-1α inhibitors.
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PX-478, an inhibitor of hypoxia-inducible factor-1α, enhances radiosensitivity of prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PX-478, an HIF-1α inhibitor, impairs mesoCAR T cell antitumor function in cervical cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. HIF-1α翻译抑制剂,KC7F2 The HIF-1α Translation Inhibitor, KC7F2, also referenced under CAS 927822-86-4, controls the biological activity of HIF-1α. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 13. rndsystems.com [rndsystems.com]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. adooq.com [adooq.com]
- 16. Identification of a novel small molecule HIF-1alpha translation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis [bio-techne.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 21. resources.novusbio.com [resources.novusbio.com]
- 22. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [nld.promega.com]
- 23. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. HIF-1α-related Assays (Hypoxia) | Proteintech [ptglab.com]
- 26. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. corning.com [corning.com]
- 28. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 29. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. boa.unimib.it [boa.unimib.it]
Comparative Analysis of IDF-11774's Anti-Tumor Activity Against Alternative HIF-1α Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IDF-11774's Performance with Other Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitors, Supported by Experimental Data.
This guide provides a comprehensive cross-validation of the anti-tumor activity of this compound, a novel Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor, in comparison to other notable agents targeting the HIF-1α pathway. The data presented is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development, aiding in the evaluation of these compounds for cancer therapy.
Introduction to this compound and HIF-1α Inhibition
This compound is a novel, orally administered small molecule that has demonstrated significant anti-tumor effects by inhibiting HIF-1α.[1][2][3] Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in tumor progression, including angiogenesis, metabolic adaptation, and metastasis.[4] this compound exerts its anti-cancer activity by suppressing the accumulation of HIF-1α, thereby disrupting these crucial survival pathways in cancer cells. Its mechanism of action involves the inhibition of HSP70 chaperone activity, which is crucial for HIF-1α stability, and the modulation of cancer metabolism.
This guide will compare the anti-tumor activity of this compound with other HIF-1α inhibitors, including PX-478, BAY 87-2243, Topotecan, Bortezomib, Vorinostat, Chetomin, and KC7F2. The comparison will be based on available pre-clinical data, focusing on their mechanisms of action, in vitro cytotoxicity, and in vivo anti-tumor efficacy.
Comparative Anti-Tumor Activity
The following tables summarize the available quantitative data on the anti-tumor activity of this compound and its alternatives. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from various independent studies. Experimental conditions such as cell lines, drug concentrations, and xenograft models may vary.
In Vitro Cytotoxicity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HCT116 (Colon) | 3.65 (HRE-luciferase activity) | |
| PX-478 | PC-3 (Prostate) | 3.9 ± 2.0 | |
| MCF-7 (Breast) | 4.0 ± 2.0 | ||
| HT-29 (Colon) | 19.4 ± 5.0 | ||
| Panc-1 (Pancreatic) | 10.1 ± 1.9 | ||
| BxPC-3 (Pancreatic) | 15.3 ± 4.8 | ||
| BAY 87-2243 | H460 (Lung) | ~0.002 (CA9 expression) | |
| Chetomin | A375 (Melanoma) | ~0.02 (24h), ~0.019 (48h), ~0.021 (72h) | |
| KC7F2 | LN229-HRE-AP | 20 | |
| MCF7, LNZ308, A549, U251MG, LN229 | ~15-25 |
In Vivo Anti-Tumor Efficacy
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | HCT116 (Colon) | Oral, daily for 2 weeks | Dose-dependent tumor regression | |
| B16F10 (Melanoma) | 60 mg/kg/day, oral | Reduced tumor size and local invasion | ||
| PX-478 | HT-29 (Colon) | Not specified | Suppression of HIF-1α and target genes | |
| PC-3 (Prostate, large tumors) | Not specified | 64% regression | ||
| SHP-77 (Small cell lung) | Not specified | Cures | ||
| BAY 87-2243 | H460 (Lung) | 4 mg/kg, p.o. | Reduced tumor weight | |
| Topotecan | U251-HRE (Glioblastoma) | Daily administration | Significant tumor growth inhibition | |
| Bortezomib + Bevacizumab | Advanced solid tumors | Bevacizumab 15 mg/kg, Bortezomib 1.3 mg/m² | 4 PRs, 7 SDs ≥ 6 months |
Signaling Pathways and Experimental Workflows
HIF-1α Signaling Pathway and Points of Inhibition
The following diagram illustrates the HIF-1α signaling pathway and the points at which this compound and its alternatives are thought to exert their inhibitory effects.
Caption: HIF-1α signaling pathway and inhibitor intervention points.
General Experimental Workflow for Evaluating Anti-Tumor Activity
The following diagram outlines a typical workflow for assessing the anti-tumor properties of HIF-1α inhibitors.
Caption: General workflow for evaluating anti-tumor activity.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of HIF-1α inhibitors on the viability of cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
HIF-1α inhibitor stock solution (e.g., this compound in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the HIF-1α inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate under normoxic (21% O₂) or hypoxic (1% O₂) conditions for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot for HIF-1α
This protocol is for detecting the levels of HIF-1α protein in cancer cells treated with inhibitors.
Materials:
-
Cancer cell line of interest
-
HIF-1α inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the HIF-1α inhibitor at various concentrations for the desired time under hypoxic conditions. Include a normoxic control and a hypoxic vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
In Vitro Angiogenesis (Tube Formation) Assay
This protocol is for assessing the effect of HIF-1α inhibitors on the ability of endothelial cells to form capillary-like structures.
Materials:
-
96-well plate
-
Matrigel or other basement membrane extract
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
HIF-1α inhibitor
-
Calcein AM (for fluorescent visualization)
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs in endothelial cell growth medium containing the HIF-1α inhibitor at various concentrations.
-
Seed 1.5-2.0 x 10⁴ HUVECs onto the Matrigel-coated wells.
-
Incubate the plate for 4-18 hours at 37°C.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
For quantification, the total tube length, number of junctions, and number of loops can be measured using image analysis software. For fluorescent imaging, cells can be pre-labeled with Calcein AM.
Conclusion
This compound demonstrates potent anti-tumor activity through the inhibition of the HIF-1α pathway, a critical mediator of tumor survival in the hypoxic microenvironment. This guide provides a comparative overview of this compound with other HIF-1α inhibitors, highlighting its mechanism of action and efficacy in preclinical models. The provided experimental protocols offer a framework for the continued investigation and cross-validation of these promising anti-cancer agents. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these compounds.
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of IDF-11774 Efficacy in Diverse Cell Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the efficacy of IDF-11774, a novel Hypoxia-Inducible Factor-1α (HIF-1α) inhibitor, across various cancer cell lines. This document is intended to assist researchers in evaluating its potential as a therapeutic agent. The guide details the compound's mechanism of action, presents available quantitative data on its efficacy, outlines experimental protocols for key assays, and offers a comparison with other HIF-1α inhibitors.
Mechanism of Action of this compound
This compound is a potent small molecule inhibitor of HIF-1α, a key transcription factor that plays a central role in tumor adaptation to hypoxic environments. Under low oxygen conditions, HIF-1α stabilization and activation lead to the transcription of genes involved in angiogenesis, glucose metabolism, cell survival, and metastasis. This compound exerts its anti-cancer effects by suppressing the accumulation of the HIF-1α subunit. This disruption of the HIF-1 signaling cascade leads to several downstream effects, including:
-
Inhibition of Angiogenesis: By downregulating the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
-
Modulation of Cancer Metabolism: this compound interferes with the metabolic shift towards glycolysis, a hallmark of many cancer cells known as the Warburg effect. It has been shown to decrease glucose uptake, reduce the extracellular acidification rate (ECAR), and lower oxygen consumption rate (OCR) in cancer cells.
-
Induction of Cell Cycle Arrest and Apoptosis: By impacting key regulatory proteins, this compound can halt cell cycle progression and trigger programmed cell death.
-
Inhibition of mTOR Signaling: The compound has been observed to increase the phosphorylation of AMP-activated protein kinase (AMPK), leading to the inhibition of the mTOR signaling pathway, which is crucial for cell growth and proliferation.
Data Presentation: Efficacy of this compound in Different Cell Lines
The following tables summarize the available quantitative and qualitative data on the efficacy of this compound in various cancer cell lines. Direct comparison of IC50 values for proliferation, migration, and invasion is limited due to the variability in published data. However, the effective concentrations and observed effects are presented to guide experimental design.
Table 1: Quantitative Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |
| HCT116 | Colorectal Carcinoma | HRE-Luciferase Activity | IC50 = 3.65 µM | [1] |
| MKN45 | Gastric Cancer | Cell Viability | Significant reduction at 15 µM and 30 µM | [2][3] |
| MKN74 | Gastric Cancer | Cell Viability | Significant reduction at 15 µM and 30 µM | [2][3] |
| B16F10 | Melanoma | Cytotoxicity (LDH Assay) | Significant effect at >2.5 µM | [4] |
| BCPAP | Thyroid Cancer | Cell Viability (MTT Assay) | Dose-dependent inhibition (0.5 - 2.5 µM) | [5] |
| HUVEC | Endothelial Cells | Cell Viability (CCK8 Assay) | Decline in viability starts at 10 µM | [6] |
Table 2: Qualitative Effects of this compound on Cellular Processes
| Cell Line | Cancer Type | Proliferation | Migration | Invasion | Angiogenesis (Tube Formation) |
| HCT116 | Colorectal Carcinoma | Inhibited | - | - | Inhibited |
| MKN45 | Gastric Cancer | Inhibited | Inhibited | Inhibited | - |
| MKN74 | Gastric Cancer | Inhibited | Inhibited | Inhibited | - |
| B16F10 | Melanoma | Inhibited | - | Reduced local invasion in vivo | - |
| BCPAP | Thyroid Cancer | Inhibited | Inhibited | Inhibited | - |
| K1 | Thyroid Cancer | Not effective | Not effective | Not effective | - |
| HUVEC | Endothelial Cells | Inhibited | Inhibited | - | Inhibited |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound's efficacy.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Cell Seeding: Seed 2 x 10³ MKN45 or MKN74 cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with this compound at desired concentrations (e.g., 15 µM and 30 µM).
-
Incubation: Incubate for the desired time points (e.g., 1, 2, and 3 days).
-
Measurement: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings of treated cells to the vehicle-treated control cells.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper chamber of an 8 µm pore size Transwell insert with Matrigel. For migration assays, no coating is required.
-
Cell Seeding: Seed 1 x 10⁵ MKN45 or MKN74 cells in serum-free medium in the upper chamber.
-
Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).
-
Treatment: Add this compound at desired concentrations to the upper chamber.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Staining and Counting: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface with crystal violet. Count the stained cells under a microscope.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing this compound at desired concentrations.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Endothelial Cell Tube Formation Assay
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well.
-
Treatment: Add this compound at desired concentrations to the wells.
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.
-
Visualization and Quantification: Visualize the tube network using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. The novel hypoxia-inducible factor-1α inhibitor this compound regulates cancer metabolism, thereby suppressing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Cell Cycle Arrest and Apoptosis by Inhibiting HIF-1α in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tumor Effect of this compound, an Inhibitor of Hypoxia-Inducible Factor-1, on Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of IDF-11774: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the Novel HIF-1α Inhibitor
For researchers, scientists, and drug development professionals working with the promising anticancer agent IDF-11774, proper handling and disposal are paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety information and a step-by-step disposal plan based on the compound's known properties and general laboratory safety protocols.
This compound is a potent, orally administered inhibitor of hypoxia-inducible factor-1α (HIF-1α), a key regulator in cancer metabolism.[1] Its mechanism involves the suppression of HIF-1α accumulation, thereby inhibiting angiogenesis and tumor growth.[1][2] As with any biologically active research chemical, caution must be exercised throughout its lifecycle in the laboratory, from receipt to disposal.
Chemical and Safety Data Overview
While detailed hazard information is limited, the chemical structure of this compound is based on an aryloxyacetylamino benzoic acid scaffold. Safety data for benzoic acid indicates that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation. Given these potential hazards, this compound and its waste should be handled with care. All laboratory personnel should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling the compound.
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 368.51 g/mol | [2][3] |
| Appearance | Solid powder | N/A |
| Solubility in DMSO | 15 mg/mL (40.7 mM) | [2][3] |
| Solubility in Ethanol | 5 mg/mL (13.56 mM) | N/A |
| Solubility in Water | Insoluble | [2] |
| Storage | Store at -20°C for up to 3 years (powder) | N/A |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and its associated waste is critical. The following protocol provides a procedural guide to ensure safe and compliant disposal.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weigh boats, contaminated gloves, bench paper), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or other solvents), as well as contaminated media and buffers from cell culture experiments, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps used for administering this compound in animal studies must be disposed of in a designated sharps container.
2. Waste Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste."
-
The label must clearly identify the contents, including "this compound" and any solvents used (e.g., "this compound in DMSO").
-
Indicate the approximate concentration and volume of the waste.
-
Include the date when the waste was first added to the container.
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Secondary containment (e.g., a larger, chemically resistant tub) is recommended to prevent spills.
4. Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocols Cited
The in-vitro and in-vivo experiments referenced in the development and characterization of this compound involve standard laboratory procedures. For detailed methodologies, researchers should consult the primary literature. Key experimental applications include:
-
In-vitro cell-based assays: Used to determine the IC50 value and to assess the effect on HIF-1α accumulation in cancer cell lines like HCT116.[1][2]
-
Western Blotting: To analyze the levels of HIF-1α and other target proteins in treated cells.
-
In-vivo xenograft models: To evaluate the antitumor efficacy of this compound in mouse models.[2]
Visualizing Key Processes
To further aid in the understanding of this compound's mechanism and proper handling, the following diagrams are provided.
Caption: this compound inhibits HSP70, leading to the degradation of HIF-1α and suppression of tumor growth.
Caption: A logical workflow for the safe segregation and disposal of different types of this compound waste.
References
Navigating the Safe Handling of IDF-11774: A Comprehensive Guide for Laboratory Professionals
For research use only. Not for diagnostic or medical purposes.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling IDF-11774. The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
This compound is a potent inhibitor of the metabolic enzyme Hypoxia-Inducible Factor-1 alpha (HIF-1α) and is utilized in cancer research.[1][2][3] Its CAS number is 1429054-28-3, and its chemical formula is C23H32N2O2.[4] Due to its bioactive nature, strict adherence to safety protocols is imperative.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure. This includes, but is not limited to, the following:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A laboratory coat must be worn. Additional protective clothing may be necessary depending on the scale of the operation and the potential for splashing.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood or glove box, a properly fitted respirator (e.g., N95 or higher) is required to prevent inhalation.
Operational Plan: Handling and Storage
This compound should be handled in a controlled laboratory environment, preferably within a chemical fume hood to minimize inhalation risk.
Storage: Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Storage Condition | Temperature | Duration |
| Stock Solution | -80°C | Up to 2 years |
| Stock Solution | -20°C | Up to 1 year |
| Lyophilized Powder | -20°C | Up to 36 months (desiccated) |
Table 1: Recommended Storage Conditions for this compound.[1][5]
Solution Preparation: this compound is soluble in DMSO.[2][4] When preparing solutions, it is recommended to do so in a well-ventilated area or a fume hood. For in vivo experiments, it is advised to prepare fresh solutions daily.[1]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be treated as hazardous chemical waste.
-
Segregation: Waste should be segregated from general laboratory waste.
-
Containment: Use clearly labeled, sealed containers for solid and liquid waste.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontamination solution.
-
Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
